molecular formula C9H7BrN2O3 B2735780 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid CAS No. 312308-99-9

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid

Cat. No.: B2735780
CAS No.: 312308-99-9
M. Wt: 271.07
InChI Key: MWZJSLYKHKNNFV-UHFFFAOYSA-N
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Description

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid is a useful research compound. Its molecular formula is C9H7BrN2O3 and its molecular weight is 271.07. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

5-[(4-bromopyrazol-1-yl)methyl]furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.04.19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZJSLYKHKNNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CN2C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Diversity and Synthetic Utility of C9H7BrN2O3: A Comprehensive Guide to Halogenated Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular formula C9H7BrN2O3 (Exact Mass: 269.964 Da; Molecular Weight: 271.07 g/mol ) represents a highly privileged class of halogenated heterocyclic intermediates (1[1]). In modern drug discovery, these compounds—predominantly bromo-indazoles, bromo-benzimidazoles, and bromo-benzoxazoles—serve as critical building blocks. The presence of a strategically positioned bromine atom provides a reactive handle for transition-metal-catalyzed cross-coupling, while the nitrogen-rich core and oxygenated functional groups (esters or carboxylic acids) offer essential hydrogen-bonding interactions for target protein binding.

As a Senior Application Scientist, I approach this formula not as a single entity, but as a versatile chemical space. This guide details the structural rationale, mechanistic workflows, and analytical validation required to leverage C9H7BrN2O3 isomers in complex Active Pharmaceutical Ingredient (API) synthesis.

Physicochemical Profiling & Isomeric Landscape

Because C9H7BrN2O3 defines a molecular formula rather than a single structure, it encompasses several distinct positional isomers. The strategic placement of the bromine atom significantly alters the electronic landscape of the heterocycle, thereby dictating its reactivity in downstream synthesis.

Table 1: Key Isomers of C9H7BrN2O3 and Structural Rationale

Compound NameCore ScaffoldIdentifierStructural Rationale & Application
5-Bromo-3-methoxyindazole-1-carboxylic acid IndazoleCID 141173338The C5-bromo acts as a highly activated cross-coupling site; the N1-carboxylic acid serves as a transient protecting/directing group during metalation[1].
Methyl 7-bromo-2,3-dihydro-2-oxo-1H-benzimidazole-5-carboxylate BenzimidazoleCAS 1301214-77-6C7-bromo provides steric shielding. The cyclic urea motif mimics key pharmacophores in kinase inhibitors, offering rigid hydrogen bond donor/acceptor pairs (2[2]).
Methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate BenzoxazoleCAS 1820704-53-7The C2-amino group enables orthogonal functionalization (e.g., amidation), while the C7-ester allows for selective saponification post-coupling[3].
7-Bromo-4-methoxy-1H-indazole-3-carboxylic acid IndazoleCAS 865887-05-4The methoxy group at C4 sterically and electronically modulates the adjacent C3-carboxylic acid, which is highly useful for selective peptide coupling.

Mechanistic Workflows: The Suzuki-Miyaura Cross-Coupling

The primary synthetic utility of C9H7BrN2O3 isomers lies in their application as electrophiles in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The carbon-bromine (C-Br) bond is highly susceptible to oxidative addition by Pd(0) species, allowing for the rapid construction of complex biaryl frameworks (4[4]).

Expertise & Causality in Reaction Design

The choice of an unprotected versus protected nitrogen heterocycle dictates the catalyst selection. For unprotected indazoles or benzimidazoles, the acidic N-H proton can poison standard Pd catalysts. Therefore, specialized ligands (e.g., dppf or XPhos) and biphasic solvent systems (1,4-dioxane/water) are employed. These conditions stabilize the active Pd species and facilitate the critical transmetalation step with boronic acids without requiring prior N-protection (5[5]).

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd C9H7BrN2O3 TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base, R-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled API Intermediate RedElim->Product

Fig 1: Catalytic cycle of Pd-mediated Suzuki-Miyaura cross-coupling for C9H7BrN2O3.

Standardized Protocol: Self-Validating Suzuki-Miyaura Coupling

This protocol is optimized for bromo-indazole/benzimidazole derivatives to ensure high conversion and minimal debromination side-reactions.

  • Reaction Assembly : In a flame-dried Schlenk tube, combine the C9H7BrN2O3 substrate (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Catalyst & Base Addition : Add Pd(dppf)Cl₂·DCM (0.05 equiv) and anhydrous K₂CO₃ (3.0 equiv).

    • Causality: K₂CO₃ is selected because its solubility profile in aqueous mixtures perfectly balances the pH required to activate the boronic acid into a reactive boronate complex, without hydrolyzing the sensitive ester/carboxylic acid moieties of the substrate[4].

  • Solvent Introduction : Evacuate and backfill the tube with argon three times. Inject a degassed mixture of 1,4-Dioxane/Water (4:1 v/v).

    • Causality: The biphasic system ensures the dissolution of both the organic electrophile and the inorganic base, which is a thermodynamic requirement to drive the transmetalation step forward[5].

  • Execution & In-Process Control (IPC) : Heat the mixture to 90–100 °C for 8–12 hours under vigorous stirring.

    • Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete only when the exact mass of the starting material (269.964 Da) is entirely depleted and replaced by the target mass of the coupled product.

  • Workup & Purification : Cool to room temperature and filter the crude mixture through a pad of Celite.

    • Causality: Celite filtration is mandatory to remove precipitated "palladium black." If left in solution, Pd black can catalyze unwanted oxidative degradation during solvent concentration. Extract the filtrate with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Analytical Characterization Strategies

To verify the integrity of C9H7BrN2O3 building blocks prior to complex synthesis, a stringent analytical workflow is required. Relying solely on vendor certificates of analysis can lead to catastrophic late-stage synthetic failures.

AnalyticalWorkflow Sample C9H7BrN2O3 Sample (Raw Material) LCMS LC-HRMS Analysis Exact Mass: 269.964 Da Sample->LCMS NMR 1H & 13C NMR Regioisomer Confirmation Sample->NMR Purity HPLC Purity Check >95% Threshold Sample->Purity Validation Validated API Intermediate Ready for Synthesis LCMS->Validation NMR->Validation Purity->Validation

Fig 2: Analytical validation workflow for C9H7BrN2O3 structural and purity confirmation.

  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) must confirm the monoisotopic mass. The presence of the bromine atom is unambiguously identified by the characteristic 1:1 isotopic doublet at m/z 270.971 [M+H]⁺ (for ⁷⁹Br) and 272.969 [M+H]⁺ (for ⁸¹Br).

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR is critical for differentiating the positional isomers listed in Table 1. For instance, a 5-bromoindazole will typically display a meta-coupled doublet (J ~ 1.5 Hz) at the C4 position, distinguishing it from a 7-bromo isomer which exhibits an ortho-coupled sequence.

Conclusion

The molecular formula C9H7BrN2O3 encapsulates a diverse array of halogenated heterocycles that are indispensable in modern medicinal chemistry. By understanding the electronic nuances of these isomers and leveraging robust methodologies like the Suzuki-Miyaura coupling alongside rigorous analytical validation, researchers can efficiently transform these scaffolds into high-value therapeutics.

References

  • PubChem . "5-Bromo-3-methoxyindazole-1-carboxylic acid | C9H7BrN2O3 | CID 141173338". National Institutes of Health (NIH). 1

  • CymitQuimica . "Methyl 7-bromo-2,3-dihydro-2-oxo-1H-benzimidazole-5-carboxylate | CAS 1301214-77-6". 2

  • RSC Advances . "An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling". Royal Society of Chemistry. 4

  • PMC / NIH . "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation". 5

Sources

Therapeutic potential of 5-substituted-2-furoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Therapeutic Horizons of 5-Substituted-2-Furoic Acid Derivatives: A Technical Guide to Synthesis and Application

Executive Summary: The Furan "Privileged Scaffold"

In the landscape of medicinal chemistry, the furan ring—specifically the 5-substituted-2-furoic acid pharmacophore—represents a "privileged scaffold."[1] Unlike the ubiquitous benzene ring, the furan moiety offers unique electronic properties (π-excessive heteroaromaticity) and hydrogen-bonding potential (via the oxygen atom) that enhance ligand-target affinity.[2]

This guide moves beyond basic heterocyclic chemistry to address the translational potential of these derivatives. By strategically modifying the C5 position (the "diversity vector") while maintaining the C2 carboxylate/amide (the "binding anchor"), researchers can unlock potent activities ranging from antitubercular agents targeting siderophore biosynthesis to cardiovascular agents blocking Urotensin-II receptors.[2]

Chemical Foundation & Structure-Activity Relationship (SAR)

The therapeutic efficacy of 2-furoic acid derivatives hinges on the precise functionalization of the furan ring.[2]

  • The C2 Anchor (COOH/CONHR): This position typically engages in electrostatic interactions or hydrogen bonding with positively charged residues (e.g., Arginine, Lysine) in enzyme active sites.[2] Converting the acid to a hydrazide or carboxamide often improves metabolic stability and membrane permeability.[2]

  • The C5 Diversity Vector: Substitution at C5 is the primary determinant of selectivity.[2]

    • 5-Aryl groups: Enhance hydrophobic packing (π-π stacking) within receptor pockets (e.g., Urotensin-II antagonists).[2]

    • 5-Nitro groups: Historically used for antibacterial activity (nitrofurans), though modern medicinal chemistry steers toward non-nitro alternatives to avoid mutagenicity.[2]

    • 5-Alkyl/Halogen: Modulates lipophilicity (LogP) and steric fit.[2]

Visualization: SAR Logic of the Furan Scaffold

SAR_Logic FuranCore Furan Scaffold (π-Excessive) C2_Pos C2 Position (The Anchor) FuranCore->C2_Pos Functionalization C5_Pos C5 Position (The Warhead) FuranCore->C5_Pos Substitution Acid Carboxylic Acid (H-bond Donor/Acceptor) C2_Pos->Acid Amide Carboxamide/Hydrazide (Metabolic Stability) C2_Pos->Amide Aryl Aryl/Heteroaryl (Hydrophobic Pocket Fit) C5_Pos->Aryl Nitro Nitro/Halogen (Electronic Modulation) C5_Pos->Nitro

Figure 1: Structural logic dictating the biological activity of 5-substituted-2-furoic acid derivatives.[2]

Core Therapeutic Applications

A. Infectious Disease: Targeting MbtI in Tuberculosis

One of the most promising applications is the inhibition of MbtI (salicylate synthase) in Mycobacterium tuberculosis.[2][3] MbtI is essential for the biosynthesis of mycobactins (siderophores), which the bacteria use to scavenge iron.[2]

  • Mechanism: 5-phenyl-furan-2-carboxylic acid derivatives mimic the transition state of the chorismate-to-salicylate conversion.[2]

  • Key Insight: The furan oxygen acts as a hydrogen bond acceptor, substituting for the native substrate's ether oxygen, while the C5-phenyl group occupies a hydrophobic sub-pocket near the active site Mg²⁺ ion.

B. Oncology: Apoptosis Induction via Diacylhydrazides

Derivatives where the C2 acid is converted to a diacylhydrazide (e.g., 5-substituted-2-furoyl diacylhydrazide) have shown potent cytotoxicity against HL-60 (leukemia) and gastric cancer lines.[2]

  • Mechanism: These compounds trigger the intrinsic mitochondrial pathway , leading to the upregulation of Caspase-3 and cleavage of PARP.

  • Data Point: Specific derivatives have demonstrated IC₅₀ values comparable to Doxorubicin (approx. 10–20 µM) but with distinct selectivity profiles.[2]

C. Cardiovascular: Urotensin-II Receptor Antagonists

The Urotensin-II (U-II) system is a target for vasoconstriction and cardiac remodeling.[2]

  • Breakthrough: 5-aryl-furan-2-carboxamides have been identified as potent U-II antagonists.[2][4]

  • Potency: Optimized compounds (e.g., with 3,4-difluorophenyl at C5) achieve IC₅₀ values as low as 6 nM , with high metabolic stability and low hERG inhibition.

Technical Workflows

Protocol 1: Synthesis of 5-Aryl-2-Furoic Acids (Suzuki-Miyaura Coupling)

Context: Traditional Meerwein arylation is effective but often low-yielding and messy.[2] The Palladium-catalyzed Suzuki coupling is the industry standard for generating C5 libraries.[2]

Reagents:

  • Methyl 5-bromofuran-2-carboxylate (Starting Material)[2][3]

  • Arylboronic acid (Variable Partner)[2]

  • Pd(PPh₃)₂Cl₂ (Catalyst, 5 mol%)[2][3]

  • Na₂CO₃ (2M aqueous solution)[2][3]

  • 1,4-Dioxane (Solvent)[2][3]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a two-neck round-bottom flask and purge with Nitrogen (N₂) for 10 minutes.

  • Dissolution: Add Methyl 5-bromofuran-2-carboxylate (1.0 equiv) and the specific Arylboronic acid (1.3 equiv) to the flask. Dissolve in dry 1,4-Dioxane (0.1 M concentration relative to bromide).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.05 equiv).[2] Stir for 2 minutes.

  • Base Activation: Add degassed 2M Na₂CO₃ (2.0 equiv). The biphasic mixture will turn dark/brown.[2]

  • Reflux: Heat the system to 90°C under N₂ atmosphere. Stir vigorously for 12–16 hours.

  • Workup: Cool to Room Temperature (RT). Filter through a Celite pad to remove Palladium black. Wash the pad with Ethyl Acetate.[2]

  • Hydrolysis (Crucial Step): To obtain the free acid, treat the crude ester with NaOH (3 equiv) in MeOH/H₂O (2:1) at reflux for 3 hours. Acidify with 1M HCl to pH 3–4 to precipitate the final 5-aryl-2-furoic acid.

Protocol 2: Microbroth Dilution Assay (MIC Determination)

Context: To validate antimicrobial potential (e.g., against S. aureus or M. tuberculosis), precise MIC determination is required.[2]

Methodology:

  • Preparation: Dissolve the furan derivative in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions using Mueller-Hinton Broth (MHB), ranging from 512 µg/mL down to 0.5 µg/mL.

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL) and dilute 1:100. Add 100 µL of this suspension to each well.

  • Controls:

    • Positive Control:[2] Ciprofloxacin or Rifampicin.

    • Negative Control:[2] DMSO vehicle only.

    • Sterility Control: Media only.

  • Incubation: Incubate at 37°C for 18–24 hours (or 7 days for M. tuberculosis using Middlebrook 7H9 broth).

  • Readout: The MIC is the lowest concentration showing no visible turbidity .[2] Verify by adding Resazurin dye (blue to pink indicates growth).[2]

Comparative Data Analysis

Table 1: Therapeutic Profile of Key 5-Substituted Furan Derivatives

Derivative ClassC5 SubstituentTarget/MechanismPotency MetricKey Reference
Antitubercular 4-NitrophenylMbtI (Siderophore)MIC: 0.78 µg/mL[1, 5]
Cardiovascular 3,4-DifluorophenylUrotensin-II ReceptorIC₅₀: 6 nM[7]
Anticancer 2-Chlorophenyl (Hydrazide)HL-60 ApoptosisIC₅₀: 21.6 µM[2, 3]
Antimicrobial p-Tolyl (Carbamothioyl)S. aureus / E. coliZone: 13-16 mm[10]

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of these derivatives: inhibiting bacterial iron uptake (MbtI) versus blocking mammalian GPCRs (Urotensin).[2]

MOA_Pathways cluster_Bacterial Path A: Bacterial Inhibition (TB) cluster_Mammalian Path B: Cardiovascular (Mammalian) Compound 5-Aryl-2-Furoic Acid Derivative Target_MbtI Target: MbtI Enzyme (Salicylate Synthase) Compound->Target_MbtI High Affinity Binding Target_UII Target: Urotensin-II Receptor (GPCR) Compound->Target_UII SAR Dependent Action_MbtI Inhibits Siderophore Biosynthesis Target_MbtI->Action_MbtI Result_MbtI Iron Starvation & Cell Death Action_MbtI->Result_MbtI Action_UII Competitive Antagonism Target_UII->Action_UII Result_UII Vasodilation & Reduced Remodeling Action_UII->Result_UII

Figure 2: Dual mechanistic pathways for 5-substituted-2-furoic acid derivatives depending on the biological system.

References

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid: Synthesis and MbtI Inhibition. Molecules, 2022.[2] [2]

  • Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives. Int. J. Mol. Sci., 2014.

  • Antitumor and Antifungal Activity of Furoyl Hydrazides. ResearchGate/MDPI, 2014.

  • Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis. Green Chemistry, 2023.[5]

  • Tetrahydroisoquinoline based 5-nitro-2-furoic acid derivatives: Anti-tubercular agents. New Journal of Chemistry, 2015.

  • Furan: A Promising Scaffold for Biological Activity. Int. J. Adv. Biol. Biomed.[6] Res., 2024.[6][7]

  • Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists. Bioorg. Med. Chem. Lett., 2019.

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. J. Nephropharmacol., 2020.

  • Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Biomed. Pharmacother., 2018.[4]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 2023.

Sources

Cheminformatics and Synthetic Profiling of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid . It is structured to support medicinal chemists and computational biologists in integrating this scaffold into fragment-based drug discovery (FBDD) or lead optimization campaigns.

Structural Identity & Cheminformatics

This molecule represents a bi-heterocyclic chimera linking a polar, ionizable furoic acid headgroup with a lipophilic, halogenated pyrazole tail via a methylene bridge. It serves as a versatile fragment for probing protein binding pockets that require a specific distance between an acidic anchor (e.g., interacting with Arg/Lys residues) and a hydrophobic pocket.

Core Identifiers
Identifier TypeCode / Value
Canonical SMILES OC(=O)c1ccc(Cn2cc(Br)cn2)o1
Isomeric SMILES OC(=O)C1=CC=C(CN2C=C(Br)C=N2)O1
InChI String InChI=1S/C9H7BrN2O3/c10-7-4-11-12(5-7)3-6-1-2-8(15-6)9(13)14/h1-2,4-5H,3H2,(H,13,14)
Molecular Formula C₉H₇BrN₂O₃
Molecular Weight 271.07 g/mol
3D Structural Logic (Graphviz Visualization)

The following diagram illustrates the pharmacophoric connectivity. The methylene bridge (-CH2-) acts as a hinge, allowing the pyrazole and furan rings to adopt orthogonal or coplanar conformations depending on the binding pocket constraints.

G Fig 1: Pharmacophore Connectivity Map Furan Furan Core (Scaffold) Linker Methylene Bridge (Rotatable Bond) Furan->Linker Pos 5 Acid Carboxylic Acid (H-Bond Donor/Acceptor) Acid->Furan Pos 2 Pyrazole Pyrazole Ring (Aromatic Stacking) Linker->Pyrazole N1 Alkylation Bromine Bromine (C4) (Halogen Bond / Synthetic Handle) Pyrazole->Bromine Pos 4

Physicochemical Profile

Understanding the physicochemical properties is vital for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

PropertyValue (Est.)Significance in Drug Design
cLogP 1.6 – 1.9Ideal for fragment libraries; sufficient lipophilicity for membrane permeability without aggregation risks.
pKa (Acid) 3.1 – 3.2The furoic acid moiety is stronger than benzoic acid (pKa ~4.2). It will be anionic at physiological pH (7.4).
TPSA ~65 ŲIndicates good oral bioavailability potential (Rule of 5 compliant).
H-Bond Donors 1 (COOH)Specific interaction capability.
H-Bond Acceptors 4 (N, O)The pyrazole N2 and furan O are weak acceptors; Carboxylate O are strong.

Expert Insight: The 4-bromo substituent serves two roles. Biologically, it can engage in halogen bonding with backbone carbonyls in target proteins. Synthetically, it is a "pre-installed" handle for Suzuki-Miyaura cross-coupling, allowing rapid library expansion at the 4-position.

Synthetic Architecture & Protocol

Synthesis of this molecule requires a convergent approach. The critical step is the N-alkylation of the pyrazole.

Retrosynthetic Analysis
  • Disconnection: N–C bond between the pyrazole and the methylene group.

  • Building Blocks:

    • Nucleophile: 4-Bromo-1H-pyrazole (CAS: 2075-45-8).

    • Electrophile: Methyl 5-(chloromethyl)-2-furoate (CAS: 2144-37-8).[1] Note: The ester is used to prevent side reactions with the carboxylic acid.

Detailed Protocol

This protocol is designed for a 1.0 gram scale, prioritizing yield and purity.

Step 1: N-Alkylation (Sn2 Substitution)
  • Setup: In a dry round-bottom flask, dissolve 4-bromo-1H-pyrazole (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration).

  • Base Activation: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq).

    • Why Cs₂CO₃? Cesium is larger and more soluble in organic solvents than potassium, often accelerating alkylation rates for azoles [1].

  • Addition: Add Methyl 5-(chloromethyl)-2-furoate (1.1 eq) dropwise at room temperature.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Regioselectivity Note: 4-bromopyrazole is symmetric regarding the tautomeric proton. Alkylation at either nitrogen yields the same product, eliminating the regioisomer issues common with 3-substituted pyrazoles [2].

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-30% EtOAc in Hexanes). Isolate the methyl ester intermediate.

Step 2: Ester Hydrolysis
  • Solvation: Dissolve the intermediate ester in THF:Water (3:1) .

  • Saponification: Add LiOH·H₂O (2.0 eq). Stir at Room Temperature for 2 hours.

    • Why LiOH? Milder than NaOH, reducing the risk of decarboxylation or furan ring opening.

  • Isolation: Acidify carefully with 1M HCl to pH ~2. The carboxylic acid product often precipitates. If not, extract with EtOAc (x3).

  • Final Polish: Recrystallize from Ethanol/Water if necessary.

Synthetic Workflow Diagram

Synthesis Fig 2: Convergent Synthetic Route Pyrazole 4-Bromo-1H-pyrazole Alkylation Step 1: N-Alkylation (Cs2CO3, MeCN, 60°C) Sn2 Mechanism Pyrazole->Alkylation Linker Methyl 5-(chloromethyl)-2-furoate Linker->Alkylation Intermediate Intermediate Ester Alkylation->Intermediate Hydrolysis Step 2: Hydrolysis (LiOH, THF/H2O, RT) Intermediate->Hydrolysis Product TARGET: This compound Hydrolysis->Product

Medicinal Chemistry Context

This scaffold is particularly relevant for:

  • HIF Prolyl Hydroxylase Inhibition: Furoic acid derivatives often mimic 2-oxoglutarate, a co-factor for iron-dependent oxygenases [3].

  • Fragment Elaboration: The bromine atom allows for the rapid generation of libraries via Suzuki coupling to explore hydrophobic sub-pockets.

  • Bioisosterism: The pyrazole-methyl-furan motif can act as a bioisostere for biaryl systems, introducing flexibility and distinct electrostatic vectors.

References

  • Technical Support Center. (2025). Optimizing N-Alkylation of Pyrazoles. Benchchem. Link

  • Sigma-Aldrich. (2025). 5-Bromo-1-methyl-1H-pyrazole Structure and Properties. Merck KGaA. Link

  • Cui, Z., et al. (2014). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives. International Journal of Molecular Sciences. Link

  • PubChem. (2025).[2] 2-Furoic Acid Compound Summary. National Library of Medicine. Link

Sources

A Technical Guide to Pyrazolyl-methyl-furoic Acid Compounds: Synthesis, Characterization, and Biological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive review of pyrazolyl-methyl-furoic acid compounds, a class of heterocyclic molecules garnering significant interest in medicinal chemistry. Pyrazole and its derivatives are recognized as "privileged scaffolds" due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] When conjugated with a furoic acid moiety, another biologically relevant structure, the resulting hybrid molecules present unique opportunities for developing novel therapeutic agents. This document details the strategic design, prevalent synthetic methodologies, and robust characterization techniques for these compounds. Furthermore, it consolidates the existing knowledge on their biological activities and explores the critical structure-activity relationships (SAR) that govern their efficacy. The guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and detailed, field-proven experimental protocols to accelerate research and discovery in this promising area.

Introduction: The Strategic Convergence of Pyrazole and Furoic Acid

The design of novel therapeutic agents often involves the strategic combination of well-established pharmacophores to create hybrid molecules with enhanced potency, selectivity, or improved pharmacokinetic profiles. The conjugation of a pyrazole ring system with furoic acid via a methyl linker is a prime example of this design philosophy.

The Pyrazole Scaffold: A Cornerstone in Medicinal Chemistry

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, first described by Ludwig Knorr in 1883.[1][4] Its unique electronic properties and metabolic stability have made it a cornerstone of many FDA-approved drugs.[5][6] The pyrazole nucleus is a key component in drugs with diverse therapeutic applications, such as the anti-inflammatory agent Celecoxib and the broad-spectrum antibiotic Ceftolozane.[2][6] The versatility of the pyrazole ring allows for structural modifications at multiple positions, enabling chemists to fine-tune the biological activity of its derivatives.[7] The broad spectrum of activities associated with pyrazole derivatives includes anticancer, antiviral, antibacterial, anti-inflammatory, and antidiabetic effects.[1][2][4]

Furoic Acid: A Versatile and Biologically Active Moiety

Furan-2-carboxylic acid, or furoic acid, is a heterocyclic compound often found in biologically active molecules. Thiophene derivatives, which share structural similarities with furan, are known for their antimicrobial and anti-inflammatory properties.[8] The carboxylic acid group is a key functional handle for forming esters and amides, and it can participate in crucial hydrogen bonding interactions with biological targets, such as enzyme active sites. Its planar structure and electronic properties make it an attractive component in drug design.

Rationale for Pyrazolyl-methyl-furoic Acid Conjugates

The combination of these two scaffolds via a methylene (-CH2-) linker creates a molecule with distinct structural domains: the pyrazole core, which can be substituted to modulate lipophilicity and target binding; the furoic acid terminus, providing a site for polar interactions; and the linker, which imparts a degree of conformational flexibility. This modular design allows for systematic exploration of structure-activity relationships to optimize for a desired biological outcome.

Synthetic Strategies and Methodologies

The synthesis of pyrazolyl-methyl-furoic acid derivatives typically involves a multi-step sequence that first constructs the substituted pyrazole core, followed by its linkage to the furoic acid moiety. The choice of a specific pathway is often dictated by the availability of starting materials and the desired substitution pattern on the pyrazole ring.

Foundational Synthetic Pathways

The most common and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][3] Variations of this approach allow for the introduction of diverse substituents onto the pyrazole core. Once the pyrazole is formed, subsequent steps involve creating the methyl linker and attaching the furoic acid.

A generalized workflow for the synthesis of these compounds is illustrated below. This diagram outlines the key transformations from readily available starting materials to the final target molecule.

G General Synthetic Workflow start1 1,3-Dicarbonyl Compound intermediate1 Substituted Pyrazole Core start1->intermediate1 Knorr Synthesis start2 Hydrazine Derivative start2->intermediate1 intermediate2 Functionalization (e.g., Formylation) intermediate1->intermediate2 Vilsmeier-Haack or similar intermediate3 Reduction to Hydroxymethyl intermediate2->intermediate3 Reduction (e.g., NaBH4) intermediate4 Halogenation (e.g., -CH2Cl) intermediate3->intermediate4 Chlorination (e.g., SOCl2) final_product Pyrazolyl-methyl-furoic Acid (Ester or Acid) intermediate4->final_product Nucleophilic Substitution start3 Furoic Acid Derivative start3->final_product

Caption: A generalized synthetic pathway for pyrazolyl-methyl-furoic acid compounds.

Detailed Experimental Protocol: Synthesis of a Representative Compound

This protocol describes a common method for synthesizing a pyrazolyl-methyl-furoic acid ester, adapted from established procedures for pyrazole synthesis and esterification.[9]

Objective: To synthesize Ethyl 5-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)furan-2-carboxylate.

Pillar of Trustworthiness: This protocol is self-validating through the inclusion of purification steps (recrystallization) and characterization checkpoints (TLC, NMR, MS) to confirm the identity and purity of intermediates and the final product.

Step-by-Step Methodology:

  • Step 1: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Intermediate)

    • Rationale: This step introduces the formyl group (-CHO) necessary for creating the methyl linker. The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles like pyrazoles.

    • To a cooled (0 °C) solution of phosphoryl chloride (POCl3) in dimethylformamide (DMF), add 3,5-dimethyl-1-phenyl-1H-pyrazole.

    • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and neutralize with a sodium bicarbonate solution.

    • Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield the pure aldehyde.

  • Step 2: Reduction to (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol (Intermediate)

    • Rationale: The aldehyde is reduced to a primary alcohol, which is a better precursor for the subsequent substitution reaction. Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this transformation.

    • Dissolve the aldehyde from Step 1 in methanol in a round-bottom flask.

    • Add sodium borohydride portion-wise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours until TLC indicates the disappearance of the starting material.

    • Quench the reaction by adding water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the alcohol.

  • Step 3: Chlorination to 4-(chloromethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole (Intermediate)

    • Rationale: The hydroxyl group is converted to a better leaving group (chloride) to facilitate the final nucleophilic substitution. Thionyl chloride (SOCl2) is a common reagent for this conversion.

    • Dissolve the alcohol from Step 2 in dichloromethane (DCM).

    • Add thionyl chloride dropwise at 0 °C.

    • Stir at room temperature for 1 hour.

    • Carefully pour the mixture into a saturated sodium bicarbonate solution to neutralize excess acid.

    • Separate the organic layer, dry it, and concentrate to yield the crude chloromethyl intermediate, which is often used directly in the next step.

  • Step 4: Synthesis of Ethyl 5-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)furan-2-carboxylate (Final Product)

    • Rationale: The final step involves the nucleophilic substitution of the chloride by the carboxylate of ethyl furoate, forming the desired C-C bond.

    • This step is often achieved via a suitable coupling reaction or by generating a nucleophile from ethyl 5-(bromomethyl)furan-2-carboxylate and reacting it with a pyrazole-based organometallic reagent. A more direct approach involves reacting the chloromethyl pyrazole with a salt of the furoic acid ester.

    • To a solution of ethyl furan-2-carboxylate in a suitable solvent like THF, add a strong base (e.g., LDA) at low temperature (-78 °C) to deprotonate the 5-position, followed by the addition of the chloromethyl pyrazole from Step 3.

    • Alternatively, react the chloromethyl pyrazole with the sodium salt of ethyl 5-hydroxyfuran-2-carboxylate in the presence of a base like potassium carbonate in DMF.

    • Monitor the reaction by TLC. After completion, perform an aqueous workup, extract with an organic solvent, and purify the final product using column chromatography.

Physicochemical and Structural Characterization

The unambiguous identification and confirmation of the structure of newly synthesized compounds are critical. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[9][10] ¹H NMR provides information on the number and environment of protons, with characteristic signals for the pyrazole, furan, and methyl linker protons. ¹³C NMR confirms the carbon skeleton of the molecule.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.[9] Characteristic absorption bands for the C=O of the ester, C=N of the pyrazole ring, and C-O stretches are expected.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, confirming its elemental composition.[9][12] The fragmentation pattern can also offer additional structural clues.

  • X-Ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides definitive proof of structure, including stereochemistry and the precise spatial arrangement of atoms.

Biological Evaluation and Pharmacological Profile

Pyrazolyl-methyl-furoic acid derivatives are evaluated for a wide range of biological activities, guided by the known pharmacological profiles of their parent scaffolds.

Overview of Reported Biological Activities

While research on this specific hybrid is emerging, the broader class of pyrazole derivatives has demonstrated significant therapeutic potential. The activities listed below are commonly investigated for new pyrazole-based compounds.

Biological ActivityTarget/MechanismRepresentative References
Antimicrobial Inhibition of essential microbial enzymes (e.g., DNA gyrase), disruption of cell membranes.[5][8][9]
Anti-inflammatory Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[4][3]
Anticancer Tubulin polymerization inhibition, induction of apoptosis, kinase inhibition.[2][12][4][10]
Antioxidant Scavenging of free radicals (e.g., DPPH radical).[2][12][11][13]
Anticonvulsant Modulation of ion channels or neurotransmitter receptors in the CNS.[4]
Detailed Experimental Protocol: In Vitro Antibacterial Screening

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard assay for assessing antibacterial potency.

Pillar of Expertise: The choice of both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria is crucial because differences in cell wall structure often lead to different activity profiles. Ciprofloxacin is used as a positive control to validate the assay's sensitivity.

G Workflow for Antibacterial MIC Determination prep Prepare Stock Solution of Test Compound (in DMSO) serial Perform 2-fold Serial Dilutions in 96-well plate prep->serial inoculate Inoculate wells with standardized bacterial suspension serial->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read results visually or with plate reader (OD600) incubate->read mic Determine MIC: Lowest concentration with no visible growth read->mic controls Include Controls: - Positive (Ciprofloxacin) - Negative (Bacteria only) - Blank (Medium only) controls->serial Parallel setup

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus and Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Controls: Include a positive control (a known antibiotic like ciprofloxacin), a negative control (wells with only bacteria and medium), and a sterility control (wells with only medium).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[14] This can be determined by visual inspection or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) Analysis

SAR studies are essential for optimizing lead compounds into potent drug candidates. For pyrazolyl-methyl-furoic acid derivatives, SAR analysis focuses on how modifications to each part of the molecule affect its biological activity.[15][16]

  • Pyrazole Ring Substituents:

    • The nature of substituents at the N1, C3, and C5 positions of the pyrazole ring significantly influences activity.

    • Electron-withdrawing groups (e.g., halogens, nitro groups) on a phenyl ring attached to the pyrazole can enhance antimicrobial activity.[8][9]

    • Bulky or lipophilic groups can improve binding to hydrophobic pockets in target enzymes.

  • Furoic Acid Moiety:

    • Conversion of the carboxylic acid to an ester or amide can modulate the compound's cell permeability and pharmacokinetic properties.

    • The position of the linker on the furan ring (e.g., position 4 vs. 5) can alter the geometry and target interaction.

  • The Methyl Linker:

    • While a simple methylene linker is common, modifying its length or rigidity could impact the compound's ability to adopt the optimal conformation for binding.

G Core Structure-Activity Relationship (SAR) Map core R1_note N1-substituent (R1): - Aryl groups common - Influences overall lipophilicity R1_note->p1 R3_note C3/C5-substituents (R3, R5): - Small alkyl (e.g., -CH3) typical - Can modulate steric interactions R3_note->p3 Linker_note Methylene Linker: - Provides flexibility - Length/rigidity can be varied Linker_note->p_link Furan_note Furan Ring: - Bioisostere for other rings - Linker position is key Furan_note->p_furan Acid_note Carboxylic Acid/Ester (R'): - Key for polar interactions - Esterification improves permeability Acid_note->p_acid

Caption: A map illustrating key regions for SAR modification on the pyrazolyl-methyl-furoic acid scaffold.

Conclusion and Future Perspectives

Pyrazolyl-methyl-furoic acid compounds represent a promising and structurally versatile class of molecules for drug discovery. The convergence of two biologically relevant scaffolds provides a robust platform for developing novel agents against a range of therapeutic targets. Future research should focus on expanding the library of these compounds with diverse substitution patterns and conducting comprehensive biological evaluations to uncover new pharmacological activities. The application of computational tools, such as molecular docking and ADMET prediction, will be invaluable in guiding the rational design of next-generation derivatives with enhanced potency and drug-like properties.[2][16] The methodologies and insights presented in this guide offer a solid foundation for advancing the exploration of this exciting chemical space.

References

  • Journal of Chemical Health Risks. (2024).
  • Journal of Chemical and Pharmaceutical Research.
  • MDPI. (2023).
  • ResearchGate. (2026).
  • PMC. Current status of pyrazole and its biological activities.
  • PMC. (2024).
  • PubMed. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias.
  • PMC. (2025).
  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • ResearchGate. (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design.
  • ResearchGate. (2025).
  • MDPI. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies.
  • 194 recent advances in the synthesis of new pyrazole deriv
  • SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
  • MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
  • ResearchGate. (2025). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.
  • Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.
  • MDPI. (2024).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • PMC.
  • DOI. (2024). Synthesis, characterization, mechanistic study, in-vitro and in-silico evaluation of antibacterial and antioxidant activities of novel pyrazole-pyrazoline hybrid systems.

Sources

The Furoic Acid Scaffold: Technical Guide to Bioactivity and Therapeutic Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan-2-carboxylic acid (2-furoic acid) and its derivatives represent a "privileged scaffold" in medicinal chemistry, offering a bioisosteric alternative to benzoic acid with distinct electronic and solubility profiles. While the parent furan ring carries historical stigma regarding metabolic toxicity, C2- and C5-substituted derivatives—specifically amides and hydrazides—demonstrate potent, tunable bioactivity with improved safety profiles. This guide analyzes the pharmacological utility of these derivatives, focusing on oncological kinase inhibition and antitubercular mechanisms , supported by validated synthetic protocols and structural-activity relationship (SAR) logic.

Chemical Space & Structural Logic

The furan ring is an electron-rich, five-membered aromatic heterocycle.[1] In 2-furoic acid derivatives, the oxygen atom functions as a hydrogen bond acceptor, while the C2-carbonyl group serves as a donor/acceptor node.

Bioisosterism and Solubility

Furoic acid derivatives often replace phenyl rings to lower logP (lipophilicity) and improve water solubility. The furan oxygen's lone pairs induce a dipole moment that alters the electrostatic potential surface compared to benzene, often enhancing binding affinity in polar pockets of enzymes like kinases or bacterial regulators.

The Toxicity Paradox & Resolution
  • Risk: Unsubstituted furan rings are metabolized by Cytochrome P450 (specifically CYP2E1) into cis-2-butene-1,4-dial, a reactive dicarbonyl that alkylates DNA.

  • Resolution: Substitution at the C2 (carboxyl) and C5 positions sterically and electronically hinders this oxidative ring opening. Therefore, 2,5-disubstituted furans are the gold standard for drug design, maintaining bioactivity while mitigating genotoxicity.

Oncology: Kinase Targeting & ROS Induction

Recent studies identify furan-2-carboxamides as potent antiproliferative agents, particularly against MCF-7 (breast) and HeLa (cervical) lines.

Mechanism of Action: The "Dual-Strike"
  • Kinase Inhibition: Derivatives featuring N-phenyl triazinone or pyridine moieties competitively inhibit the PI3K/Akt pathway. The furan oxygen often forms a critical hydrogen bond with the kinase hinge region.

  • ROS-Mediated Apoptosis: Binuclear ruthenium(II) complexes containing furan-2-carboxamide ligands have been shown to catalyze the oxidation of glutathione (GSH) to GSSG.[2] This depletion of cellular antioxidants triggers a Reactive Oxygen Species (ROS) surge, collapsing the mitochondrial membrane potential (

    
    ) and activating the Caspase-3/9 apoptotic cascade.
    
Quantitative Bioactivity Data
Derivative ClassTarget Cell LineIC50 (µM)MechanismReference
Pyridine carbohydrazide furanMCF-74.06G2/M Arrest[1]
N-phenyl triazinone furanMCF-72.96Apoptosis induction[1]
Ru(II) furan-2-carboxamide complexHeLa3.86ROS Surge / GSH Depletion[2]
Ag(I) furan-2-carboxylateJurkat8.00DNA Intercalation[3]

Infectious Disease: Antitubercular & Quorum Sensing

The furan scaffold is critical in the fight against Mycobacterium tuberculosis (Mtb) and resistant bacterial strains.

Siderophore Inhibition (MbtI)

Iron is essential for Mtb survival. The enzyme MbtI (salicylate synthase) catalyzes the first step in synthesizing mycobactin siderophores. 5-phenyl-furan-2-carboxylic acid derivatives mimic the transition state of chorismate (the natural substrate), competitively inhibiting MbtI and starving the bacteria of iron.

Quorum Sensing Inhibition

In Gram-negative bacteria like Pseudomonas aeruginosa, furan derivatives act as antagonists to N-acyl homoserine lactones (AHLs). They bind to the LasR/LuxR receptors but fail to induce the conformational change required for gene transcription, effectively silencing virulence factors without exerting selective pressure for resistance.

Visualizing the Pathway

The following diagram illustrates the dual mechanism in oncology (ROS induction) and bacteriology (Quorum Sensing blockade).

BioactivityPathways cluster_cancer Oncology Mechanism cluster_bacteria Antimicrobial Mechanism Furan Furan-2-Carboxamide Derivative Mito Mitochondria Furan->Mito Ru(II) Complexation Receptor LasR/LuxR Receptor Furan->Receptor Competitive Binding ROS ROS Surge Mito->ROS GSH Depletion Caspase Caspase-3/9 Activation ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis Trans Transcriptional Blockade Receptor->Trans Antagonism Virulence Virulence Factor Suppression Trans->Virulence

Caption: Dual mechanistic pathways of furan derivatives inducing oxidative stress in cancer cells (top) and silencing bacterial quorum sensing (bottom).

Experimental Protocols

Synthesis: Optimized Amide Coupling

Direct reaction of furoic acid with amines can be sluggish. The following protocol uses EDC/HOBt activation to prevent racemization (if chiral amines are used) and ensure high yields.

Reagents:

  • 2-Furoic acid (1.0 eq)

  • Amine derivative (1.1 eq)

  • EDC[3]·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Workflow:

  • Activation: Dissolve 2-furoic acid in anhydrous DMF under nitrogen atmosphere. Add EDC·HCl and HOBt. Stir at 0°C for 30 minutes. Rationale: This forms the active OBt ester, which is less prone to hydrolysis than the acid chloride.

  • Coupling: Add the amine and DIPEA dropwise. Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (remove unreacted amine), sat. NaHCO3 (remove unreacted acid), and brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Bioassay: Microplate Alamar Blue Assay (MABA)

This is the industry standard for high-throughput screening against M. tuberculosis.

  • Preparation: Inoculate M. tuberculosis (H37Rv strain) in 7H9 broth supplemented with ADC.

  • Plating: Add 100 µL of media to all wells of a 96-well plate. Add test compounds in serial dilution.

  • Inoculation: Add 100 µL of bacterial suspension to test wells.

  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 20 µL of Alamar Blue reagent (resazurin) and 12 µL of 10% Tween 80. Incubate for 24 hours.

  • Readout: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

Structure-Activity Relationship (SAR) Visualization

Understanding the substituent effects is vital for optimizing potency.

SAR Core Furan-2-Carboxylic Acid Scaffold C2 C2 Position (Carboxyl) Core->C2 C5 C5 Position Core->C5 Ring Furan Ring Oxygen Core->Ring C2_Mod Amide/Hydrazide Linkers: Essential for H-bonding and metabolic stability. C2->C2_Mod C5_Mod Aryl/Nitro Substitution: Increases lipophilicity; Blocks metabolic ring opening. C5->C5_Mod Ring_Mod H-Bond Acceptor: Critical for kinase hinge binding. Ring->Ring_Mod

Caption: SAR map highlighting critical modification zones. C5 substitution is mandatory for blocking toxic metabolite formation.

References

  • National Institutes of Health (NIH). (2024). Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes. PubMed. Retrieved from [Link]

  • SSRN. (2023). Silver(I) pyrrole- and furan-2-carboxylate complexes – from their design and characterization to antimicrobial, anticancer.[4] Retrieved from [Link][4]

  • MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid: Targeting iron acquisition in mycobacterial species.[5] Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of amides and esters containing furan rings under microwave-assisted conditions.[3] Retrieved from [Link]

Sources

Methodological & Application

Application Note: 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid as a Bifunctional Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols

Executive Summary

In modern drug discovery, designing molecules with high sp³ character and rigid yet tunable vectors is critical for optimizing pharmacokinetic properties and target engagement. 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid (CAS: 312308-99-9) [3] has emerged as a highly versatile, bifunctional building block. It features a furan-2-carboxylic acid moiety for amide bond formation and a 4-bromopyrazole moiety primed for palladium-catalyzed cross-coupling.

This guide provides an authoritative framework for utilizing this scaffold, detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols to ensure high-fidelity elaboration in library synthesis or scale-up.

Physicochemical & Structural Profiling

Understanding the electronic and steric properties of this building block is essential for predicting its reactivity. The methylene linker between the pyrazole and furan rings prevents direct resonance, isolating the electronic systems and allowing for orthogonal reactivity.

Table 1: Physicochemical Profile and Reactivity Vectors

Property / VectorSpecification / CharacteristicSynthetic Utility & Rationale
Chemical Formula C₉H₇BrN₂O₃Base scaffold for small-molecule APIs.
Molecular Weight 271.07 g/mol Low molecular weight allows for extensive elaboration while remaining within Lipinski's Rule of 5.
C2-Furoic Acid Electron-deficient carboxylic acidPrimary Amidation Vector: Prone to slow activation with standard carbodiimides; requires highly electrophilic coupling agents.
C4-Bromopyrazole Electron-rich aryl halideCross-Coupling Vector: High oxidative addition barrier; requires electron-rich, sterically bulky Pd-ligands to prevent catalyst poisoning.
Methylene Linker Flexible sp³ hingeProvides conformational flexibility, allowing the molecule to adapt to deep binding pockets (e.g., kinase hinge regions).

Mechanistic Rationale & Causality (E-E-A-T)

To successfully elaborate this bifunctional scaffold, chemists must navigate the specific electronic quirks of both the furoic acid and the bromopyrazole moieties.

Overcoming Furoic Acid Deactivation in Amidation

Furoic acids are heteroaromatic and electron-deficient compared to aliphatic carboxylic acids. This electronic nature slows the formation of active esters when using traditional reagents like EDC/HOBt. Furthermore, prolonged heating or harsh basic conditions can trigger decarboxylation.

The Solution: We utilize the modern coupling reagent TCFH (


-tetramethylchloroformamidinium hexafluorophosphate) in combination with NMI  (

-methylimidazole). This combination rapidly generates a highly reactive acylimidazolium intermediate at room temperature. This drives the amidation forward kinetically, bypassing the risk of decarboxylation and ensuring complete conversion even with sterically hindered or weakly nucleophilic amines [1].
Preventing Catalyst Poisoning in Suzuki-Miyaura Coupling

The 4-position of the pyrazole ring is electron-rich, which inherently raises the activation energy required for the oxidative addition of the C-Br bond to a Pd(0) species. More critically, unprotected or partially protected pyrazole nitrogens possess lone pairs that can coordinate to the palladium center, forming off-cycle, thermodynamically stable resting states that effectively poison the catalyst[2].

The Solution: The use of XPhos Pd G2 (a Buchwald precatalyst). The XPhos ligand is an electron-rich dialkylbiaryl phosphine that dramatically accelerates oxidative addition. Crucially, its massive steric bulk creates a protective "pocket" around the palladium center, physically preventing the pyrazole nitrogens from coordinating and deactivating the catalyst.

Divergent Workflow Visualization

The orthogonal nature of the two reactive handles allows for divergent synthetic strategies depending on the target molecule's sensitivity and the availability of coupling partners.

G BB This compound (Bifunctional Scaffold) AmideRxn Amide Bond Formation Target: C2-Furoic Acid BB->AmideRxn Route A SuzukiRxn Suzuki-Miyaura Coupling Target: C4-Bromopyrazole BB->SuzukiRxn Route B IntA Bromopyrazole-Furoamide Intermediate AmideRxn->IntA IntB Arylpyrazole-Furoic Acid Intermediate SuzukiRxn->IntB Final Fully Elaborated Target Molecule IntA->Final Pd-Catalysis IntB->Final Amidation

Caption: Divergent synthetic pathways for elaborating the bifunctional scaffold into a final API.

Self-Validating Experimental Protocols

Protocol A: Room-Temperature Amidation (TCFH/NMI)

Objective: Selective functionalization of the C2-carboxylic acid while leaving the C4-bromide intact for downstream coupling.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add this compound (1.0 equiv, 1.0 mmol, 271 mg).

  • Activation: Suspend the acid in anhydrous Acetonitrile (MeCN, 5.0 mL). Add N-methylimidazole (NMI, 3.0 equiv, 3.0 mmol, 246 mg) followed by TCFH (1.1 equiv, 1.1 mmol, 308 mg).

  • In-Process Control (IPC) 1: Stir at room temperature for 15 minutes. The suspension will transition to a clear, pale-yellow solution, confirming the formation of the active acylimidazolium species.

  • Coupling: Add the target amine (1.2 equiv, 1.2 mmol) dropwise. Stir at room temperature for 2 hours.

  • IPC 2 (Self-Validation): Analyze via LCMS. The protocol is validated when the starting material mass (

    
     271/273 [M+H]⁺) is completely consumed, replaced by the product mass.
    
  • Workup: Quench the reaction with water (10 mL). If the product precipitates, isolate via vacuum filtration. Otherwise, extract with EtOAc (3 x 10 mL), wash with 1M HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling (XPhos Pd G2)

Objective: Arylation of the C4-bromopyrazole. (Note: This can be performed on the free acid or the amide intermediate).

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the bromopyrazole substrate (1.0 equiv, 0.5 mmol), the target arylboronic acid (1.5 equiv, 0.75 mmol), and anhydrous K₃PO₄ (3.0 equiv, 1.5 mmol).

  • Catalyst Addition: Add XPhos Pd G2 (0.05 equiv, 5 mol%, 19.6 mg).

  • Degassing: Evacuate and backfill the tube with Argon (repeat 3 times) to ensure a strictly inert atmosphere, preventing catalyst oxidation.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL). Seal the tube.

  • Reaction: Heat the mixture in a pre-heated oil bath at 90 °C for 12 hours.

  • IPC (Self-Validation): Perform TLC (Hexanes:EtOAc 1:1). The starting bromide spot (UV active, typically Rf ~0.4) should disappear, replaced by a highly fluorescent, lower Rf product spot.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium black. Wash the organic layer with water and brine, dry over Na₂SO₄, and purify via flash chromatography.

Quantitative Data & Expected Outcomes

The following table summarizes the expected performance metrics when executing the protocols described above, serving as a benchmark for process validation.

Table 2: Representative Reaction Metrics and Validation Criteria

Reaction TypeReagents / CatalystTime / TempExpected YieldKey Analytical Validation (IPC / NMR)
Amidation TCFH, NMI, MeCN2 h / 20 °C85–95%LCMS: Disappearance of

271/273. ¹H NMR: Appearance of new amide N-H proton (~8.0–9.0 ppm).
Suzuki Coupling Aryl-B(OH)₂, XPhos Pd G2, K₃PO₄12 h / 90 °C75–90%LCMS: Isotopic bromine pattern (1:1 ratio) disappears. ¹H NMR: Shift of pyrazole C3/C5 protons due to new aryl ring deshielding.

References

  • Fray, M. J., et al. (2022). Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course. Journal of Chemical Education.[Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.[Link]

  • ChemBuyersGuide. This compound (CAS: 312308-99-9). Atomax Chemicals Co., Ltd.[Link]

Application Note: Strategic Optimization of Nucleophilic Substitution on Methyl 5-Chloromethyl-2-furoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-chloromethyl-2-furoate is a high-value pharmacophore intermediate used extensively in the synthesis of biologically active compounds, including histone deacetylase (HDAC) inhibitors and antagonists for NMDA receptors.[1] Its structural duality—possessing an electron-withdrawing ester at C2 and a reactive electrophilic chloromethyl group at C5—presents a unique synthetic challenge.

This guide provides a rigorous framework for optimizing nucleophilic substitution (


) reactions on this substrate. Unlike standard benzyl chlorides, the furan core requires strict control over acidity and basicity to prevent ring-opening (humin formation) or ester hydrolysis.

Mechanistic Insight & Reactivity Profile[2]

The Electronic Push-Pull System

The reactivity of 5-chloromethyl-2-furoate is governed by the "furfuryl" resonance stabilization. The furan oxygen lone pair donates electron density into the ring, stabilizing the transition state for substitution at the C5 position. However, the ester group at C2 exerts an electron-withdrawing inductive effect (-I), which deactivates the ring slightly compared to furfuryl alcohol but makes the C5-methylene carbon highly electrophilic.

Key Stability Risk: The generation of HCl during substitution is the primary failure mode. Protons catalyze the cleavage of the furan ring (releasing levulinates) or promote intermolecular polymerization. Therefore, in situ acid scavenging is non-negotiable.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the target


 trajectory.

ReactionMechanism Substrate Methyl 5-chloromethyl-2-furoate TS SN2 Transition State (Dipolar Aprotic Solvation) Substrate->TS + Nucleophile (Nu-) + Base SideProduct1 Side Reaction A: Self-Polymerization (Humins) Substrate->SideProduct1 Acidic Conditions (HCl accumulation) SideProduct2 Side Reaction B: Ester Hydrolysis Substrate->SideProduct2 Strong Aqueous Base (NaOH/KOH) Product Target: 5-Substituted Furoate TS->Product - Cl-

Figure 1: Mechanistic pathway showing the target substitution versus acid-catalyzed polymerization and base-catalyzed hydrolysis risks.

Optimization Parameters

Solvent Selection

Solvent choice dictates the reaction rate and byproduct profile.

  • Recommended: Acetonitrile (MeCN) or DMF . These polar aprotic solvents enhance the nucleophilicity of the attacking species by poorly solvating the anion, accelerating the

    
     process.
    
  • Avoid: Alcohols (MeOH/EtOH) unless etherification is the goal. Alcohols can compete as nucleophiles (solvolysis), leading to mixed ether/amine products.

Base & Scavenger System

To neutralize the HCl byproduct without hydrolyzing the C2-ester:

  • Inorganic: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ). These are mild enough to preserve the ester but strong enough to buffer the reaction.
  • Organic: Diisopropylethylamine (DIPEA). Preferred for highly soluble amine nucleophiles. Avoid Triethylamine (TEA) if quaternization is a risk with the specific nucleophile.

Temperature Control
  • Optimal Range: 25°C – 60°C.

  • Warning: Exceeding 80°C dramatically increases the rate of furan ring decomposition (darkening of reaction mixture).

Experimental Protocols

Protocol A: Synthesis of 5-(Aminomethyl)-2-furoates (Secondary Amines)

Target Application: Introduction of solubilizing groups (e.g., morpholine, piperazine).

Reagents:

  • Methyl 5-chloromethyl-2-furoate (1.0 equiv)

  • Secondary Amine (1.1 equiv)

  • 
     (1.5 equiv) or DIPEA (1.5 equiv)
    
  • Acetonitrile (anhydrous)

Step-by-Step:

  • Preparation: Dissolve Methyl 5-chloromethyl-2-furoate (1.0 g, 5.7 mmol) in anhydrous Acetonitrile (10 mL) in a round-bottom flask.

  • Base Addition: Add

    
     (1.18 g, 8.5 mmol) in one portion. The suspension should be stirred vigorously.
    
  • Nucleophile Addition: Add the secondary amine (6.3 mmol) dropwise at 0°C (ice bath) to control the initial exotherm.

  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

    
    ) should disappear.
    
  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water (

    
    ) to remove amine salts. Dry over 
    
    
    
    and concentrate.
    • Note: If the product is an oil, flash chromatography (DCM:MeOH gradient) is recommended.

Protocol B: Synthesis of Methyl 5-(Azidomethyl)-2-furoate

Target Application: "Click" chemistry precursor or reduction to primary amine.

Reagents:

  • Methyl 5-chloromethyl-2-furoate (1.0 equiv)

  • Sodium Azide (

    
    ) (1.2 equiv)[2]
    
  • DMSO or DMF (Dry)

Step-by-Step:

  • Safety Note: Azides are potential explosion hazards. Do not concentrate solutions to dryness if possible. Work behind a blast shield.

  • Dissolution: Dissolve the furoate substrate (1.0 equiv) in DMSO (0.5 M concentration).

  • Azidation: Add

    
     (1.2 equiv) slowly at Room Temperature.
    
    • Why: Adding azide to the substrate (rather than vice versa) keeps the concentration of the nucleophile controlled.

  • Reaction: Stir at RT for 12 hours. Heating is rarely required and increases risk.

  • Workup: Dilute the reaction mixture with cold water and extract with Ethyl Acetate (

    
    ).
    
  • Wash: Wash the organic layer with brine to remove DMSO. Dry over

    
    .
    
  • Usage: The resulting azide is typically used directly in the next step (e.g., CuAAC click reaction) without isolation to minimize safety risks.

Data Summary & Troubleshooting

ParameterOptimal ConditionFailure Mode (If deviated)
Solvent Acetonitrile, DMFAlcohols cause solvolysis; Water causes hydrolysis.
Base

, DIPEA
NaOH/KOH hydrolyzes ester; No base leads to polymerization.
Temp 0°C

RT

°C causes tar formation (Humins).
Stoichiometry 1.1 equiv NucleophileLarge excess of amine can cause bis-alkylation if primary amines are used.
Troubleshooting Guide (Decision Tree)

Troubleshooting Start Issue Observed Darkening Reaction turns black/tarry Start->Darkening LowYield Low Yield / Incomplete Rxn Start->LowYield Hydrolysis Ester Hydrolyzed (Acid formed) Start->Hydrolysis Sol1 Action: Increase Base eq. or Switch to DIPEA Darkening->Sol1 Cause: HCl accumulation Sol2 Action: Switch solvent to DMF or add KI (Finkelstein cat.) LowYield->Sol2 Cause: Poor Nucleophilicity Sol3 Action: Use anhydrous solvents Switch from hydroxide to carbonate Hydrolysis->Sol3 Cause: Base too strong/wet

Figure 2: Troubleshooting logic for common synthetic failures.

References

  • Giorgianni, G., et al. (2024).[3][4] The Conversion of 5-chloromethylfurfural Into 5-methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modelling. Chemical Engineering Transactions, 109, 265-270.[4]

  • Miao, H., et al. (2021).[5] Diversification of the Renewable Furanic Platform via 5-(Chloromethyl)furfural-Based Carbon Nucleophiles. ChemSusChem, 14, 303–305.[5]

  • BenchChem Technical Library. (2025). Nucleophilic Substitution Reactions of 5-(Chloromethyl)-2-methylpyrimidin-4-amine. (Cited for general benzylic/heterocyclic chloromethyl reactivity principles).

  • Karimi, S., et al. (2025).[2][6][7] A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. Green Chemistry.

Sources

Application Note: Advanced Bioconjugation Strategies Utilizing Furoic Acid-Based Linkers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Furan-Based Scaffolds in Bioconjugation

In the landscape of bioconjugate therapeutics, which includes antibody-drug conjugates (ADCs), the linker connecting the biological moiety to a payload is a critical component influencing efficacy, stability, and toxicity.[1][2][3] Furoic acid and its furan-containing derivatives have emerged as a highly versatile class of linkers, offering a dual modality for conjugation. On one hand, the carboxylic acid functionality of furoic acid allows for the formation of stable, irreversible amide bonds with amine residues on biomolecules.[4][5] On the other hand, the furan ring itself is a reactive diene that can participate in a thermally reversible Diels-Alder (DA) cycloaddition reaction with a dienophile, most notably a maleimide.[6][7][8]

This dual-nature allows for the strategic design of both permanent and cleavable bioconjugates. Stable furoic acid-based linkers are integral to creating robust ADCs where the payload is only released upon lysosomal degradation of the antibody.[9] Conversely, the reversible furan-maleimide system enables the development of stimuli-responsive systems, where a therapeutic agent can be released under specific thermal conditions via a retro-Diels-Alder (rDA) reaction.[10][11] This application note provides a detailed overview of the chemistry and protocols for leveraging furoic acid linkers in both stable and reversible bioconjugation strategies.

Part 1: The Chemistry of Furan-Based Linkers

Furoic Acid for Stable Amide Bond Conjugation

2-Furoic acid is a bio-based organic compound featuring a stable furan ring with a carboxylic acid group.[12][13] For bioconjugation, this carboxylic acid must first be activated to facilitate a reaction with nucleophilic groups on a biomolecule, typically the ε-amino group of lysine residues. The most common activation method is the formation of an N-hydroxysuccinimide (NHS) ester.[14][15]

Using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), furoic acid reacts with NHS to form a furoic acid-NHS ester.[14][15] This ester is a reactive intermediate that readily undergoes nucleophilic attack by primary amines (e.g., lysine side chains) under mild, physiological pH conditions (pH 7.2-8.5) to form a highly stable amide bond. The byproduct, N-hydroxysuccinimide, is water-soluble and easily removed during purification. This strategy creates a permanent, non-cleavable linkage, which is often desired for ADCs that rely on antibody catabolism for payload release.[9]

The Furan Moiety for Thermally Reversible Conjugation

The furan ring is a key participant in the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene (the furan) and a dienophile (e.g., a maleimide).[7] This reaction is highly efficient and proceeds under mild conditions, making it suitable for modifying sensitive biomolecules.[8][11] The resulting furan-maleimide adduct exists as two diastereomers, endo and exo.[16][17]

A crucial feature of the furan-maleimide adduct is its thermal reversibility. Upon heating, the adduct undergoes a retro-Diels-Alder (rDA) reaction, breaking the covalent bond and regenerating the original furan and maleimide components.[10][18] The temperature required for this cycloreversion is typically in the range of 60-110°C, with the endo adduct generally reverting at a lower temperature than the more thermodynamically stable exo adduct.[10][16][17] This property can be exploited to design thermally-responsive drug delivery systems where the payload is released upon localized heating.[7][19] The kinetics of both the forward and reverse reactions are influenced by temperature, substituents on the furan and maleimide, and the presence of nucleophiles.[6][10]

Diagram 1: Core Reaction Mechanisms This diagram illustrates the two primary bioconjugation pathways involving furoic acid derivatives.

G cluster_0 A) Stable Amide Conjugation cluster_1 B) Reversible Diels-Alder Conjugation FA Furoic Acid (R-COOH) FA_NHS Furoic Acid-NHS Ester (Amine-Reactive) FA->FA_NHS Activation NHS NHS, DCC Conjugate_Amide Stable Bioconjugate (Amide Bond) FA_NHS->Conjugate_Amide Conjugation (pH 7.2-8.5) Protein_NH2 Biomolecule-NH2 (e.g., Lysine) Protein_NH2->Conjugate_Amide Furan Furan-Functionalized Molecule Adduct Endo/Exo Adduct (Covalent Link) Furan->Adduct Diels-Alder (25-45°C) Maleimide Maleimide-Functionalized Biomolecule Maleimide->Adduct Adduct->Furan retro-Diels-Alder (>60°C)

Caption: Furoic acid offers two distinct conjugation pathways.

Part 2: Experimental Protocols & Data

Protocol 2.1: Synthesis and Activation of 2-Furoic Acid NHS Ester

This protocol describes the activation of 2-furoic acid to its amine-reactive NHS ester using DCC as a coupling agent, a method adapted from similar carboxylic acid activations.[14]

Materials:

  • 2-Furoic Acid (≥99%)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (≥99%)

  • N-Hydroxysuccinimide (NHS) (≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Diethyl Ether

  • 0.22 µm Syringe Filter

Procedure:

  • Dissolution: In a dry glass vial under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-furoic acid (1 equivalent) in anhydrous DMSO to a final concentration of 0.1 M.

  • Reagent Addition: To the stirred solution, add NHS (1.2 equivalents) followed by DCC (1.2 equivalents). The reaction is typically performed with a slight molar excess of the coupling agents.[14]

  • Reaction: Seal the vial and stir the reaction mixture at room temperature (20-25°C) for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU byproduct) will be observed.

  • Byproduct Removal: After the reaction is complete, filter the mixture through a 0.22 µm syringe filter to remove the insoluble DCU.

  • Precipitation: Transfer the filtrate to a larger flask. Add cold, anhydrous diethyl ether (approximately 10-20 volumes relative to the DMSO volume) dropwise while stirring to precipitate the Furoic Acid-NHS ester.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with two small portions of cold diethyl ether to remove any unreacted DCC or NHS.

  • Drying: Dry the final product under vacuum. The resulting Furoic Acid-NHS ester should be stored under desiccated, inert conditions at -20°C and used promptly due to its susceptibility to hydrolysis.

Parameter Recommended Value Rationale
SolventAnhydrous DMSOHigh solubility for reactants and inert nature.
Reactant Molar Ratio1 : 1.2 : 1.2 (Acid:NHS:DCC)A slight excess of coupling agents ensures complete activation of the carboxylic acid.[14]
Temperature20-25°CSufficient for reaction completion without promoting side reactions.
Reaction Time12-18 hoursAllows for the reaction to proceed to completion.
PurificationFiltration & PrecipitationEfficiently removes the insoluble DCU byproduct and isolates the desired product.

Table 1: Recommended reaction parameters for Furoic Acid-NHS ester synthesis.

Protocol 2.2: Stable Conjugation of Furoic Acid-NHS to a Model Protein

This protocol details the conjugation of the activated furoic acid to primary amines (lysine residues) on a model protein like Bovine Serum Albumin (BSA).

Materials:

  • Furoic Acid-NHS Ester (from Protocol 2.1)

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous DMSO

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10)

Procedure:

  • Protein Preparation: Dissolve BSA in PBS (pH 7.4) to a final concentration of 5-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Linker Preparation: Immediately before use, dissolve the Furoic Acid-NHS ester in a small volume of anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: Add the desired molar excess of the Furoic Acid-NHS ester stock solution to the stirring protein solution. A common starting point is a 10-20 fold molar excess of linker over protein.[20] The final concentration of DMSO in the reaction should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove unreacted linker and byproducts by passing the reaction mixture through a desalting SEC column (e.g., PD-10) pre-equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Analyze the purified bioconjugate to confirm success.

Protocol 2.3: Characterization of the Bioconjugate

Successful conjugation must be confirmed and quantified. A multi-faceted approach using several analytical techniques is essential for comprehensive characterization.[21][22]

Analytical Techniques:

  • UV-Vis Spectroscopy: The drug-to-antibody ratio (DAR) can often be estimated by measuring the absorbance at 280 nm (for the protein) and at a wavelength specific to the conjugated molecule (if it has a chromophore).[23]

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis will show an increase in the molecular weight of the protein after conjugation, confirming a covalent modification.

  • Mass Spectrometry (MS): Techniques like ESI-MS (Electrospray Ionization Mass Spectrometry) provide the most accurate characterization.[23] Analysis of the intact conjugate can reveal the distribution of species with different numbers of attached linkers.[23] Analysis after reduction can show which chains (heavy or light) have been modified.[21][23]

  • High-Performance Liquid Chromatography (HPLC): Techniques such as Reversed-Phase (RP-HPLC) or Size-Exclusion (SEC-HPLC) can assess the purity and aggregation state of the conjugate.[20][24] RP-HPLC, often coupled with MS, is a powerful tool for separating and identifying different conjugated species.[23]

Technique Information Gained Typical Observation
UV-Vis Drug-to-Antibody Ratio (DAR)Change in absorbance ratio (e.g., A252/A280).[23]
SDS-PAGE Covalent ModificationUpward shift in the protein band's molecular weight.
Mass Spec (ESI-MS) Precise Mass, DAR DistributionA series of peaks corresponding to the antibody with 0, 1, 2, etc., linkers attached.[23]
HPLC (RP, SEC) Purity, Aggregation, HeterogeneityShift in retention time; presence of high molecular weight species (aggregates).[20]

Table 2: Common analytical techniques for bioconjugate characterization.

Diagram 2: General Bioconjugation Workflow This diagram outlines the logical steps for a typical bioconjugation experiment, from preparation to final analysis.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification cluster_analyze Analysis p1 Prepare Biomolecule in Amine-Free Buffer r1 Combine Reactants & Incubate p1->r1 p2 Synthesize & Activate Furoic Acid Linker p2->r1 u1 Remove Excess Reagents (e.g., SEC / Dialysis) r1->u1 a1 Confirm Conjugation (SDS-PAGE, MS) u1->a1 a2 Assess Purity (HPLC) a1->a2 a3 Quantify DAR (UV-Vis, MS) a2->a3

Caption: A streamlined workflow for bioconjugate synthesis and analysis.

Part 3: Application Insights & Troubleshooting

  • Controlling Stoichiometry: The degree of labeling (or DAR) is controlled by the molar ratio of the activated linker to the biomolecule. To achieve a low DAR, use a lower molar excess of the linker. For higher DARs, increase the excess, but be mindful that excessive modification can lead to protein aggregation or loss of activity.[25]

  • Hydrolysis of NHS Esters: Activated NHS esters are moisture-sensitive. Always use anhydrous solvents for stock solutions and add them to the aqueous protein solution immediately after preparation. A high rate of hydrolysis will reduce conjugation efficiency.

  • Protein Aggregation: Hydrophobic payloads or linkers can induce aggregation, especially at high DARs.[25] If aggregation is observed (visible precipitation or high molecular weight species in SEC-HPLC), consider reducing the linker-to-protein ratio, lowering the protein concentration during conjugation, or including stabilizing excipients in the buffer.[25]

  • Diels-Alder Kinetics: For reversible conjugation, the forward reaction is typically faster at slightly elevated temperatures (37-45°C), while the retro-Diels-Alder reaction requires higher temperatures (>60-80°C) for efficient cleavage.[10][16] The exact temperatures depend on the specific furan and maleimide derivatives used.

  • Site-Specificity: Conjugation via lysine modification is inherently stochastic, resulting in a heterogeneous mixture of products.[26] For site-specific modification, advanced strategies such as incorporating unnatural amino acids or enzymatic ligation methods are required.[1][27]

Conclusion

Furoic acid-based linkers provide a powerful and adaptable platform for bioconjugation. The ability to form either highly stable amide bonds or thermally reversible Diels-Alder adducts allows researchers to tailor their conjugation strategy to the specific demands of their application, from creating robust antibody-drug conjugates for oncology to developing stimuli-responsive systems for controlled release. By understanding the underlying chemistry and carefully controlling reaction and purification parameters, these linkers can be effectively employed to generate advanced bioconjugates for a wide range of therapeutic and research purposes.

References

  • Conjugate characterization. (A) HPLC and HPLC-MS analysis of peptide... - ResearchGate. Available at: [Link]

  • Steenwyk, R. et al. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 4(2), pp.215–225. Available at: [Link]

  • Billiet, S. et al. (2014). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. Polymer Chemistry, 5(4), pp.1196–1204. Available at: [Link]

  • Jadia, R. (2018). Comparison of thermally actuated retro-diels-alder release groups for nanoparticle based nucleic acid delivery. LSU Scholarly Repository. Available at: [Link]

  • de-la-Lama, F. et al. (2020). Steering the Mechanism of the Furan-Maleimide Retro-Diels- Alder Reaction to a Sequential Pathway with an External Mechanical Force. ORBi. Available at: [Link]

  • Rulíšek, L. et al. (2005). An Experimental and Theoretical Study of Stereoselectivity of Furan−Maleic Anhydride and Furan−Maleimide Diels−Alder Reactions. The Journal of Organic Chemistry, 70(16), pp.6295–6302. Available at: [Link]

  • Štirn, Ž., Ručigaj, A. & Krajnc, M. (2016). Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing application. Chemical Industry & Chemical Engineering Quarterly, 22(4), pp.537–547. Available at: [Link]

  • McCracken, J. (2024). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International. Available at: [Link]

  • Rathore, D. (2017). Characterizing Biotherapeutics: Sample Prep for Mass Spectrometry Using Liquid Chromatography. Biocompare. Available at: [Link]

  • Johansen, C.T. et al. (2022). Rapid and selective characterization of antibody-drug conjugates in complex sample matrices by native affinity liquid chromatography-mass spectrometry. mAbs, 14(1). Available at: [Link]

  • D’Arcy, R. & Tirelli, N. (2022). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. Bioconjugate Chemistry, 33(4), pp.527–547. Available at: [Link]

  • Chen, S. et al. (2013). Retro diels alder reaction as a cleavable linker in dna/rna applications. Google Patents.
  • Kumar, A. et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. Molecules, 25(24), p.5996. Available at: [Link]

  • Zhang, Y. et al. (2024). Kinetic Study of the Diels-Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers, 16(3), p.441. Available at: [Link]

  • Singh, S.P. et al. (2024). Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. Macromolecular bioscience, 24(10). Available at: [Link]

  • Singh, S.P. et al. (2024). Applications of Diels-Alder Chemistry in Biomaterials and Drug Delivery. Macromolecular bioscience, 24(10). Available at: [Link]

  • Rulíšek, L. et al. (2005). An experimental and theoretical study of stereoselectivity of furan-maleic anhydride and furan-maleimide diels-alder reactions. The Journal of organic chemistry, 70(16), pp.6295–6302. Available at: [Link]

  • Kumar, A. et al. (2020). (PDF) Furan-Conjugated Tripeptides as Potent Antitumor Drugs. ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Van der Assen, J. et al. (2020). Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloaddition/Cycloreversion in Cross-Linked Elastomers. Polymers, 12(11), p.2533. Available at: [Link]

  • de-la-Lama, F. et al. (2021). Bond breaking of furan-maleimide adducts via a diradical sequential mechanism under an external mechanical force. ORBi. Available at: [Link]

  • Versteegen, R.M., van der Visch, K. & Rossin, R. (2021). Click-cleavable ADC Linkers. Royal Society of Chemistry. Available at: [Link]

  • Shakhmaev, R.N. et al. (2024). Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. Polymers, 16(12), p.1633. Available at: [Link]

  • Jewett, J.C. & Bertozzi, C.R. (2010). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Chemical Society reviews, 39(4), pp.1272–1279. Available at: [Link]

  • Drault, F. et al. (2020). Recent Advances in Carboxylation of Furoic Acid into 2,5-Furandicarboxylic Acid: Pathways towards Bio-Based Polymers. ChemSusChem, 13(19), pp.5164–5172. Available at: [Link]

  • Chen, J. et al. (2022). Efficient Synthesis of Biobased Furoic Acid from Corncob via Chemoenzymatic Approach. International Journal of Molecular Sciences, 23(7), p.3802. Available at: [Link]

  • N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Amerigo Scientific. Available at: [Link]

  • 2-Furoic acid - Wikipedia. Available at: [Link]

  • Paul, S., De Oliveira Vigier, K. & Chatel, G. (2017). Furoic acid preparation method. Google Patents.
  • Liguori, F. et al. (2018). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. Green Chemistry, 20(1), pp.238–247. Available at: [Link]

  • Vander Sluis, L. (2021). Applications of Antibody Drug Conjugates. Journal of Pharmaceutical Sciences & Emerging Drugs, 9(4). Available at: [Link]

  • D'Agostino, G. et al. (2021). Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond. Cancers, 13(19), p.4976. Available at: [Link]

  • Application Note and Protocol: Application of ADC Stabilizing Buffers for Long-Term Storage of Antibody-Drug Conjugates. CellMosaic. Available at: [Link]

  • Axup, J.Y. & Patterson, J.T. (2018). Click Chemistry Conjugations. In: Antibody-Drug Conjugates. Methods in Molecular Biology, vol 1690. Humana Press, New York, NY. Available at: [Link]

  • Wilson, D.J. et al. (2024). Application of a Biocatalytic Strategy for the Preparation of Tiancimycin-based Antibody-Drug Conjugates Revealing Key Insights into Structure-Activity Relationships. ACS chemical biology. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing solubility challenges with 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid . By understanding the physicochemical causality behind this molecule's behavior, you can implement self-validating protocols to ensure reliable data in both in vitro and in vivo applications.

Part 1: Physicochemical Profiling (The "Why")

Q: Why does this specific compound precipitate so easily in standard aqueous buffers? A: The solubility bottleneck of this compound stems from its dual chemical nature.

  • The Hydrophobic Tail: The 4-bromo-1H-pyrazol-1-yl moiety is highly lipophilic. The presence of the bromine atom significantly increases the molecule's partition coefficient (LogP) and crystal lattice energy, making it fundamentally resistant to aqueous solvation[1].

  • The pH-Dependent Headgroup: The 2-furoic acid core has a pKa of approximately 3.12[2]. In unbuffered water or acidic environments (pH < 4.0), the carboxylic acid remains protonated (unionized). Without the negative charge to facilitate ion-dipole interactions with water, the molecule's inherent hydrophobicity dominates, leading to rapid precipitation.

Q: What is the fundamental strategy to overcome this? A: You must attack the problem from two angles: forcing ionization of the carboxylic acid (via pH adjustment or salt formation) and masking the hydrophobic bromopyrazole ring (via co-solvents or macrocyclic encapsulation).

Quantitative Physicochemical Summary
PropertyEstimated Value / CharacteristicImpact on Formulation Strategy
pKa (Carboxylic Acid) ~3.12Buffer pH must be strictly maintained > 5.5 to ensure >99% ionization.
Aqueous Solubility (pH 2.0) Poor (< 0.1 mg/mL)Will precipitate in gastric fluid; requires advanced oral formulation.
Aqueous Solubility (pH 7.4) ModerateSoluble as a carboxylate anion, but high concentrations may form micelles.
Solubility in DMSO High (> 50 mg/mL)Excellent for creating concentrated in vitro stock solutions.

Part 2: In Vitro Assay Troubleshooting

Q: I dissolved the compound in DMSO, but it crashes out as soon as I add it to my cell culture media. How do I fix this? A: This is a classic "solvent shock" phenomenon. When a highly concentrated DMSO stock is introduced to an aqueous medium, the DMSO rapidly diffuses into the water faster than the hydrophobic drug can solvate, causing localized supersaturation and immediate crystallization.

The Fix:

  • Pre-warm the media: Ensure your assay buffer or media is at 37°C.

  • Intermediate Dilution: Do not spike directly from a 50 mM DMSO stock into a 10 µM aqueous well. Create an intermediate stock (e.g., 1 mM) in a 50/50 mixture of DMSO and assay buffer.

  • pH Verification: Verify that your final assay buffer has sufficient buffering capacity to maintain a pH > 5.5 upon addition of the acidic compound.

Part 3: In Vivo Formulation Strategies

Q: We are advancing to rodent PK/PD studies. Simple pH adjustment isn't enough for the high doses required (e.g., 10-30 mg/kg). What are the validated vehicle options? A: For high-dose in vivo administration, you must use complexation or co-solvent systems.

Strategy A: Cyclodextrin Complexation (Recommended for IV/PO) Sulfobutylether-β-cyclodextrin (SBE-β-CD, often known as Captisol) is a negatively charged, cyclic hydrophilic oligosaccharide. Its hydrophobic cavity perfectly accommodates the lipophilic bromopyrazole ring, while its hydrophilic exterior ensures aqueous solubility[3].

Strategy B: Co-Solvent System (Recommended for IP/PO) A validated multi-component system reduces the dielectric constant of the vehicle to match the drug. A standard, highly effective matrix is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline[4].

Part 4: Step-by-Step Methodologies

Protocol 1: Preparation of 20% SBE-β-CD Vehicle for In Vivo Dosing

This protocol creates a self-validating inclusion complex system.

  • Saline Preparation: Dissolve 0.9 g of NaCl in 100 mL of distilled water to create a clear 0.9% saline solution[3].

  • Excipient Dissolution: Weigh exactly 2.0 g of dry SBE-β-CD powder. Add it to 8 mL of the 0.9% saline solution.

  • Agitation: Vortex vigorously. If the solution is cloudy, apply ultrasonic bath treatment (20-40 kHz) for 30 seconds, repeating up to 3 times, or heat gently at 37°C for 30 minutes until perfectly clear[3]. Adjust final volume to 10 mL with saline.

  • API Addition: Add the required mass of this compound directly to the 20% SBE-β-CD solution.

  • Complexation: Stir magnetically at room temperature for 1-2 hours.

  • Validation Check: Hold the formulation against a light source. The solution must be completely optically clear. Any visible particulate indicates the saturation limit of the cyclodextrin cavity has been exceeded, requiring a lower API concentration or a higher SBE-β-CD percentage.

Protocol 2: Standard Co-Solvent Formulation (TargetMol Method)

Ideal for creating clear solutions of hydrophobic carboxylic acids.

  • Primary Solvation: Dissolve the API completely in 100 µL of 100% DMSO to create a clear stock[4].

  • Polymer Addition: Add 400 µL of PEG300 to the DMSO stock. Vortex thoroughly. Causality: PEG300 acts as a co-solvent, preventing precipitation when water is eventually added[4].

  • Surfactant Addition: Add 50 µL of Tween 80. Mix well until fully clarified. Causality: Tween 80 forms micelles that will trap any free hydrophobic molecules[4].

  • Aqueous Phase: Slowly, dropwise, add 450 µL of 0.9% Saline or PBS while vortexing continuously[4].

  • Validation Check: The final 1 mL solution (10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline) must remain transparent. If it turns milky, the API concentration is too high for this specific co-solvent ratio.

Part 5: Decision Workflow

SolubilityWorkflow Start Solubility Issue: 5-[(4-bromo-1H-pyrazol-1-yl)methyl] -2-furoic acid AppType Target Application? Start->AppType InVitro In Vitro Assays (Cell culture, Biochemical) AppType->InVitro In Vitro InVivo In Vivo Studies (PK/PD, Efficacy) AppType->InVivo In Vivo DMSO 1. Dissolve in 100% DMSO (Stock: 10-50 mM) InVitro->DMSO Salt Salt Formation (Na+, K+, Meglumine) InVivo->Salt Cyclo Cyclodextrin Complexation (20% SBE-β-CD) InVivo->Cyclo CoSolv Co-solvent System (DMSO/PEG300/Tween/Saline) InVivo->CoSolv Buffer 2. Dilute in Assay Buffer (Ensure pH > 5.5) DMSO->Buffer

Decision tree for selecting a solubility enhancement strategy based on application.

References

  • 2-Furoic Acid: Properties DrugFuture Chemical Database[2]

  • 3-Bromo-1H-pyrazole | Building Block for R&D Benchchem[1]

  • SBE-β-CD | Excipient and Formulating Agent MedChemExpress[3]

  • SBE-β-CD | Sulfobutylether-β-Cyclodextrin | Co-solvent Protocols TargetMol[4]

Sources

Troubleshooting low yields in pyrazole N-alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: PYR-ALK-001 Subject: Troubleshooting Low Yields & Regioselectivity in Pyrazole N-Alkylation

Core Directive & Scope

You have reached the Tier 3 Technical Support guide for pyrazole chemistry. N-alkylation of pyrazoles is deceptively simple on paper but notoriously difficult in practice due to tautomeric ambiguity and nucleophilic duality .

This guide does not just list "recipes"; it diagnoses the mechanism of failure. We address the three most common support tickets:

  • "I have a mixture of isomers." (Regioselectivity)

  • "The reaction won't go to completion." (Reactivity/Conversion)

  • "My starting material is an alcohol/aryl, not a halide." (Alternative Methodologies)

Diagnostic Workflow (Visual Guide)

Before modifying your reaction, locate your failure mode on the decision tree below.

Pyrazole_Troubleshooting Start Identify Failure Mode Issue1 Low Conversion (SM remaining) Start->Issue1 Issue2 Regioisomer Mixture (N1 vs N2) Start->Issue2 Issue3 Substrate Incompatibility (No Alkyl Halide) Start->Issue3 Check1 Check Base pKa vs Pyrazole Acidity Issue1->Check1 Check2 Steric/Electronic Analysis Issue2->Check2 Check3 Is Electrophile an Alcohol? Issue3->Check3 Sol1 Switch to NaH/DMF or Cs2CO3/MeCN Check1->Sol1 Sol2 Thermodynamic Control: High Temp, Polar Solvent Check2->Sol2 Reversible Sol3 Kinetic Control: Low Temp, Non-polar, NaH Check2->Sol3 Irreversible Sol4 Mitsunobu Reaction (DEAD/PPh3) Check3->Sol4 Yes Sol5 Chan-Lam Coupling (Cu(OAc)2/Boronic Acid) Check3->Sol5 No (Aryl/Vinyl)

Figure 1: Logic flow for diagnosing pyrazole N-alkylation failures. Blue nodes indicate alternative coupling strategies.

Module 1: The Regioselectivity Nightmare

Q: Why am I getting a 1:1 mixture of N1 and N2 isomers?

A: This is a tautomerism issue. Unsubstituted pyrazoles exist in equilibrium. When you deprotonate, the resulting anion is a resonance hybrid. The site of alkylation depends on Sterics (accessibility) and Electronics (lone pair availability).

The Mechanism of Control
  • Steric Control (Kinetic): The electrophile attacks the least hindered nitrogen. This is maximized by using bulky electrophiles and low temperatures.

  • Thermodynamic Control: If the reaction is reversible (or if high heat allows equilibration), the alkyl group ends up on the nitrogen that results in the most stable product (often where the lone pair is least delocalized).

Troubleshooting Table: Optimization of Regioselectivity
VariableRecommendationMechanism of Action
Solvent Switch to HFIP or TFE Fluorinated alcohols (HFIP) form H-bond networks that can shield specific nitrogens, drastically altering selectivity compared to DMF [1].
Base NaH (Kinetic) Irreversible deprotonation at low temp (-78°C to 0°C) favors the kinetic product (attack at less hindered N).
Base Cs₂CO₃ (Thermodynamic) Weaker bases in refluxing MeCN allow for equilibration, favoring the thermodynamic isomer.
Chelation Add MgBr₂ or ZnCl₂ Metals can coordinate between the pyrazole N and a neighboring group (like an ester at C3), directing alkylation to a specific Nitrogen [2].

Advanced Strategy: The "SEM-Switch" If you cannot get the desired isomer directly:

  • Protect with SEM-Cl (often gives a mixture, but separable).

  • If you get the "wrong" isomer, treat with catalytic SEM-Cl in refluxing MeCN. The SEM group will migrate to the thermodynamic position [3].

  • Perform C-alkylation or other functionalizations, then deprotect.

Module 2: Reactivity & Low Conversion

Q: My pyrazole is electron-deficient (e.g., -NO2, -CF3 substituted). The starting material persists despite heating.

A: Electron-withdrawing groups (EWG) dramatically lower the pKa of the N-H proton (making it easier to deprotonate) but drastically reduce the nucleophilicity of the resulting anion.

Protocol 1: The "Super-Nucleophile" Conditions

For unreactive pyrazoles, you must ensure complete deprotonation and a highly active electrophile.

  • Dry Your Solvent: Water kills the anion. Use anhydrous DMF or NMP.

  • Base: Use NaH (60% dispersion, 1.2 equiv) .

    • Warning: Add NaH at 0°C to prevent exotherms.

  • Additive: Add 18-Crown-6 (0.1 equiv) if using K2CO3, or TBAI (Tetrabutylammonium iodide) if using alkyl chlorides. This creates a more "naked," reactive anion.

  • Electrophile: If using an alkyl chloride, perform a Finkelstein modification in situ by adding NaI (1.0 equiv) to generate the more reactive alkyl iodide.

Standard Operating Procedure (SOP) for Difficult Substrates:

  • Charge flame-dried flask with Pyrazole (1.0 mmol) in anhydrous DMF (3 mL).

  • Cool to 0°C. Add NaH (1.2 mmol). Stir 30 min (Gas evolution must cease).

  • Add Alkyl Halide (1.1 mmol) dropwise.

  • Warm to RT. If no reaction after 2h, heat to 60°C.

  • Quench: Pour into dilute NH₄Cl (aq). Extract EtOAc.

Module 3: Alternative Methodologies (When SN2 Fails)

Q: I need to alkylate with a secondary alcohol or an aryl group. Alkyl halides are not an option.

A: You must abandon standard nucleophilic substitution. Use Mitsunobu for alcohols or Chan-Lam for aryl/vinyl groups.

Scenario A: The Mitsunobu Reaction (For Alcohols)

Used when you have a sensitive alcohol (primary or secondary) that you don't want to convert to a halide.

Critical Parameter: Order of Addition. Many users fail here. The betaine must form before the pyrazole attacks.

Protocol:

  • Dissolve Pyrazole (1.0 equiv), Alcohol (1.0 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (or Toluene).

  • Cool to 0°C.

  • Add DIAD or DEAD (1.5 equiv) dropwise over 10 minutes.

  • Stir at 0°C for 30 mins, then warm to RT.

  • Note: If PPh₃ oxide removal is difficult, use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ , which allows filtration of the byproduct [4].

Scenario B: Chan-Lam Coupling (For Aryl/Vinyl Groups)

SNAr doesn't work well on unactivated aryls. Chan-Lam is the gold standard for N-arylation of pyrazoles using boronic acids.

Protocol:

  • Catalyst: Cu(OAc)₂ (0.1 - 1.0 equiv).

  • Ligand: Pyridine or Bipyridine (2.0 equiv).

  • Oxidant: Open air (O₂) or TEMPO.

  • Solvent: DCM or MeOH (Solvent polarity affects rate).

  • Procedure: Mix Pyrazole, Aryl Boronic Acid (2.0 equiv), and Cu(OAc)₂ in DCM. Add Pyridine.[1][2] Stir open to air.

Module 4: Isolation & Work-up

Q: The reaction worked (by TLC/LCMS), but I lost the product during extraction.

A: Small, polar N-alkyl pyrazoles are often water-soluble or amphoteric.

Recovery Steps:

  • Salting Out: Saturate the aqueous layer with NaCl before extraction.

  • Solvent Switch: Replace EtOAc with DCM/iPrOH (3:1) or Chloroform for extraction.

  • pH Adjustment: If the pyrazole has basic side chains, ensure the aqueous layer is pH > 10. If it has acidic groups, adjust to pH < 4.

References

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [3]

  • BenchChem. (2025).[4][5] Technical Support Center: Optimizing Pyrazole N-Alkylation.

  • National Institutes of Health (PMC). (2018). A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition.

  • National Institutes of Health (PMC). (2008). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists.

  • Organic Chemistry Portal. (2025). Chan-Lam Coupling: Mechanism and Recent Literature.

Sources

Purification methods for furan-carboxylic acid intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Furan-Carboxylic Acid Intermediates Tier 3 Advanced Application Support

Subject: Purification Protocols for 2,5-Furandicarboxylic Acid (FDCA) & Furoic Acid Derivatives Ticket Priority: High (Impacts Polymerization Grade) Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The "Furan" Challenge

Welcome to the Purification Support Center. If you are accessing this guide, you are likely encountering the "Furan Triad" of purification challenges: Solubility limits , Humin formation (persistent coloration), and Decarboxylation during drying.

Furan-carboxylic acids, particularly 2,5-Furandicarboxylic acid (FDCA) , function as bio-based alternatives to terephthalic acid.[1][2] However, unlike their petrochemical counterparts, furanics are thermally sensitive and prone to oxidative degradation. Achieving >99.9% purity (required for high-molecular-weight PEF polymerization) requires a shift from standard recrystallization to chemically active separation.

Below are the resolved troubleshooting guides for the most common critical deviations.

Module 1: Troubleshooting Persistent Coloration (Humins)

User Issue: “My FDCA crystals are retaining a yellow/brown hue even after two recrystallization cycles. 1H-NMR shows >99% purity, but the color persists.”

Root Cause Analysis: The coloration is caused by humins —heterogeneous, furan-rich polymers formed via aldol addition/condensation of HMF and sugar byproducts.[3] Humins are not a single molecule; they are a polydisperse colloidal suspension that gets trapped inside the crystal lattice during rapid cooling, rather than just adsorbing to the surface.

Corrective Protocol: The "Dissolution-Adsorption" Cycle Standard recrystallization fails here because humins co-precipitate. You must switch to an Acid-Base Precipitation with Carbon Polishing workflow.

Step-by-Step Methodology:

  • Dissolution (Alkaline Shift):

    • Suspend crude FDCA in deionized water (10 wt% loading).

    • Slowly add 2M NaOH or KOH while stirring.

    • Target pH: 9.0 – 10.0.

    • Why: FDCA converts to its highly soluble disodium salt (

      
      ), releasing trapped humins into the bulk solution.
      
  • Adsorption (The Carbon Step):

    • Add Activated Carbon (powdered, high surface area) at 1–3 wt% relative to the FDCA mass.

    • Heat to 50°C for 30–60 minutes.

    • Critical Control: Do NOT exceed 60°C. High temperatures accelerate new humin formation from residual FFCA/HMF faster than the carbon can adsorb them.

  • Filtration (Hot):

    • Filter the suspension through a Celite 545 pad (or equivalent diatomaceous earth) to remove the carbon-humin complex.

    • Result: A clear, colorless to pale-yellow filtrate.

  • Precipitation (Acid Shift):

    • Cool filtrate to 5–10°C.

    • Slowly add 2M HCl or

      
       dropwise.
      
    • Target pH: 1.0 – 2.0.

    • Mechanism:[2][4][5][6] Protonation of the carboxylate groups drops solubility drastically, forcing FDCA to crash out as a white solid.

  • Wash:

    • Filter the white precipitate.

    • Wash with pH 2.0 water (acidified water prevents re-dissolution of the product while removing salt residues).

Data Summary: Carbon Efficiency

ParameterStandard RecrystallizationAcid-Base + Carbon Treatment
Yield 85-90%92-95%
Color (b value)*> 5.0 (Yellow)< 1.5 (Near White)
Humin Removal < 40%> 98%
Na+ Content < 10 ppm< 50 ppm (requires thorough wash)

Module 2: Separation of Mono-Acids (FFCA) from Di-Acids (FDCA)

User Issue: “HPLC shows 1-3% contamination of 5-Formyl-2-furancarboxylic acid (FFCA). It acts as a chain terminator in my polymerization.”

Root Cause Analysis: FFCA is the "troublesome middle child" of HMF oxidation. Its solubility profile mimics FDCA in many organic solvents, leading to co-crystallization. However, FFCA is a mono-acid/mono-aldehyde, whereas FDCA is a di-acid. We exploit this difference in pK_a and solubility in polar aprotic solvents .

Corrective Protocol: Solvent Selection Strategy

Option A: Water-Based (For Gross Separation) FFCA is more soluble in water than FDCA at low pH, but not enough for pharma-grade separation.

  • Action: Perform the Acid-Base precipitation (Module 1) but stop acidification at pH 2.5 .

  • Why: The pKa1 of FDCA is ~2.3. At pH 2.5, FDCA is largely insoluble, while FFCA (pKa ~3.4) remains partially soluble. You sacrifice some yield for higher purity.[7]

Option B: Organic Solvent Recrystallization (High Purity) For <100ppm FFCA, use DMSO or N-Methyl-2-pyrrolidone (NMP) .

  • Dissolve: Dissolve crude FDCA in DMSO at 100°C (Saturation point).

  • Controlled Cooling: Cool at a rate of 1°C/min to room temperature.

    • Rapid cooling traps FFCA. Slow cooling builds a pure FDCA lattice, excluding the aldehyde.

  • Antisolvent Crash (Optional): If yield is low, add water (antisolvent) after initial crystals form to force remaining FDCA out, though this risks precipitating FFCA.

Visualization: Purification Workflow

FDCA_Purification Start Crude FDCA (Contains Humins, FFCA) Dissolve Dissolve in H2O + NaOH (pH 9-10) Start->Dissolve Solubilization Carbon Add Activated Carbon (50°C, 30 min) Dissolve->Carbon Adsorption Filter Filtration (Celite Pad) Remove Humins Carbon->Filter Separation Acidify Acidify with HCl Target pH 1.5 - 2.0 Filter->Acidify Clear Filtrate Precipitate White Precipitate Forms Acidify->Precipitate Crystallization Wash Wash with pH 2 H2O Precipitate->Wash Purification Dry Vacuum Dry (<80°C) Wash->Dry Final Step

Caption: Figure 1.[8] Optimized Acid-Base Precipitation Workflow for Humin Removal and FDCA Isolation.

Module 3: Drying & Thermal Stability (Decarboxylation)[8]

User Issue: “My yield was good, but after drying in the oven, the melting point dropped, and the solid turned slightly brown.”

Root Cause Analysis: Furan-carboxylic acids are prone to decarboxylation .[9]

  • 2-Furoic Acid: Decarboxylates to furan + CO2 at >200°C.

  • FDCA: While the melting point is ~342°C, slow thermal degradation and decarboxylation begin significantly lower (~190°C), especially in the presence of trace metal salts or acidic impurities.

Corrective Protocol: Vacuum Drying Never dry furanics at atmospheric pressure if temperatures exceed 100°C.

  • Equipment: Vacuum oven.

  • Settings:

    • Pressure: < 50 mbar.

    • Temperature: 60°C – 80°C.[10]

    • Time: Until constant weight (typically 6–12 hours).

  • Verification:

    • Check purity via HPLC or DSC (Differential Scanning Calorimetry).

    • Fail State: If DSC shows a broad endotherm before 342°C, degradation occurred during drying.

FAQ: Quick Troubleshooting

Q: Can I use ethanol for recrystallization? A: Generally, no. FDCA has very low solubility in ethanol/methanol. While these are good for washing surface impurities, they cannot dissolve the bulk crystal to release internal impurities. Use DMSO, DMAc, or the Water/pH method.

Q: Why do I need to wash with acidified water? A: Washing with neutral water (pH 7) can slightly re-dissolve the FDCA (creating yield loss) and, more importantly, can cause the sodium salt to reform on the surface if residual NaOH is present. Acidified water keeps the equilibrium firmly on the insoluble acid side.

Q: My filtrate is still dark after carbon treatment. What now? A: The carbon may be saturated, or the pore size is incorrect.

  • Increase carbon loading to 5%.

  • Ensure you are using powdered carbon, not granular (kinetics are too slow with granular).

  • Check if the pH is >9. Humins are more soluble at high pH; if the pH is too low during the carbon step, humins might be precipitating onto the carbon rather than adsorbing, which is less efficient.

References

  • BenchChem Technical Support. (2025).[6][9][10][11][12] Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers. Retrieved from

  • ACS Sustainable Chemistry & Engineering. (2019). Strategies for the Separation of the Furanic Compounds HMF, DFF, FFCA, and FDCA from Ionic Liquids. Retrieved from

  • Google Patents. (2019). US10344010B2 - Method for purifying crude of 2,5-furandicarboxylic acid by crystallization. Retrieved from

  • University of Groningen. (2015). Enzymatic Polymerization of Furan-2,5-Dicarboxylic Acid-Based Furanic-Aliphatic Polyamides. Retrieved from

  • BenchChem Support Center. (2025).[10] Decarboxylation of 2-Furancarboxylic Acid: Troubleshooting & Optimization. Retrieved from

Sources

Preventing decarboxylation of 2-furoic acid derivatives during heating

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #FA-2024-DEC-01 Subject: Preventing Thermal Decarboxylation of 2-Furoic Acid Derivatives Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Overview

Welcome to the Furoic Acid Stability Hub. If you are reading this, you have likely observed the "disappearance" of your 2-furoic acid starting material during a reaction, only to find furan or polymeric tars in your LC-MS traces.

2-Furoic acid and its derivatives are heteroaromatic carboxylic acids that are notoriously prone to protodecarboxylation . This process is accelerated by three factors: High Temperature (>120°C) , Acidic Media , and Transition Metal Impurities (Cu, Ag) .

This guide provides the mechanistic root cause of this failure and validated protocols to bypass the thermal threshold entirely.

Part 1: The Diagnostic (Why it Fails)

To prevent decarboxylation, you must understand the mechanism driving it. Unlike aliphatic acids, 2-furoic acid undergoes an ipso-substitution pathway. The furan ring is electron-rich, making the C2 position (bearing the carboxyl group) susceptible to electrophilic attack by protons.

The Failure Mechanism:

  • Protonation: In acidic media or at high temperatures where auto-ionization increases, a proton attacks the C2 carbon.[1]

  • Intermediate Stabilization: The resulting sigma-complex is stabilized by the ring oxygen.

  • Elimination:

    
     is ejected to restore aromaticity, yielding the decarboxylated furan.[1]
    

Visualizing the Threat: The following diagram illustrates the exact pathway you must interrupt.

DecarboxylationMechanism cluster_conditions Risk Factors Start 2-Furoic Acid Intermed Protonated Intermediate (Sigma Complex) Start->Intermed Ipso-Protonation H_Attack + H+ (Acid/Heat) Transition Transition State (C-C Bond Break) Intermed->Transition Rate Limiting End Furan + CO2 Transition->End Irreversible Loss Risk1 Temp > 130°C Risk2 Acidic pH Risk3 Cu(I)/Ag(I) Salts

Figure 1: Mechanism of acid-catalyzed thermal decarboxylation of 2-furoic acid. Note that the protonation at C2 is the critical trigger.

Part 2: Validated Protocols (The Fix)

The standard solution to preventing thermal decarboxylation is to activate the carboxyl group at Room Temperature (RT) . Avoid thionyl chloride (


) refluxes, which generate HCl and require heat.
Protocol A: The "Cold" Activation (HATU/EDC)

Best for: Amide coupling or esterification of sensitive 5-substituted furoic acids.

Logic: This method uses uronium/carbodiimide salts to create an active ester at


, completely avoiding the thermal activation energy required for decarboxylation.

Reagents:

  • Substrate: 2-Furoic Acid derivative (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv) or EDC

    
    HCl (1.2 equiv)
    
  • Base: DIPEA (Hunig’s Base) (2.0 - 3.0 equiv) – Crucial: Keeps pH basic to prevent protonation of C2.

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step:

  • Dissolve the 2-furoic acid derivative in anhydrous DMF (0.1 M concentration).

  • Add DIPEA.[1] Check pH on wet paper; ensure it is >8.

  • Cool the solution to

    
     in an ice bath.
    
  • Add HATU in one portion. Stir for 15 minutes at

    
    .
    
    • Checkpoint: The solution should turn slightly yellow (activated ester formation).

  • Add the nucleophile (amine/alcohol).[1]

  • Allow to warm to Room Temperature and stir for 2–4 hours.

  • Quench: Dilute with saturated

    
     (keeps conditions basic during workup).
    
Protocol B: The "Neutral" Acid Chloride (Ghosez's Reagent)

Best for: When acid chlorides are strictly necessary but


 is too harsh.

Logic: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under neutral conditions at room temperature, avoiding the HCl generation inherent to Thionyl Chloride or Oxalyl Chloride.[1]

Step-by-Step:

  • Dissolve 2-furoic acid in dry DCM.

  • Add Ghosez's reagent (1.1 equiv) dropwise at RT.

  • Stir for 1–2 hours.

  • Remove solvent in vacuo without heating (use a strong vacuum, not a hot rotavap bath).

  • Use the crude acid chloride immediately.

Part 3: Comparative Data & Decision Matrix

Use this table to select the correct activation method based on your derivative's stability profile.

MethodActivation TempAcid Generated?Decarboxylation RiskRecommended For
Thionyl Chloride (

)
Reflux (

)
Yes (HCl) HIGH Only highly stable derivatives (e.g., 5-Nitro).[1]
Oxalyl Chloride / DMF

Yes (HCl)Moderate General synthesis, if HCl is vented properly.[1]
HATU / DIPEA

No (Basic) Negligible Unstable/Electron-rich derivatives.[1]
Mixed Anhydride (IBCF)

NoNegligible Scale-up of sensitive derivatives.[1]
Workflow Decision Tree

DecisionTree Start Select Coupling Strategy Q1 Is the derivative Electron Rich (EDG at C5)? Start->Q1 MethodA PROTOCOL A: HATU/EDC (Basic pH) Q1->MethodA Yes (High Risk) Q2 Is Acid Chloride Required? Q1->Q2 No (Stable) Branch1 Yes (e.g., -OMe, -Alkyl) Branch2 No (e.g., -NO2, -Br) Q2->MethodA No MethodB PROTOCOL B: Ghosez Reagent Q2->MethodB Yes, but mild MethodC Standard Oxalyl Chloride (Keep < 0°C) Q2->MethodC Yes, standard

Figure 2: Decision matrix for selecting coupling conditions based on substituent electronic effects.

Part 4: Frequently Asked Questions (FAQ)

Q: Does the substituent at the C5 position affect stability? A: Yes, drastically.

  • Electron-Withdrawing Groups (EWGs): (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) pull electron density away from the ring.[1] This destabilizes the protonated intermediate (sigma complex) required for decarboxylation, making the molecule more stable .
  • Electron-Donating Groups (EDGs): (e.g.,

    
    , 
    
    
    
    ) push electron density into the ring, stabilizing the cationic intermediate and accelerating decarboxylation .[1] If you have a 5-methyl-2-furoic acid, strictly avoid heat.

Q: I see a dark tar forming even at moderate temperatures. What is this? A: This is likely polymerization of the decarboxylated product.[2] Furan derivatives are acid-sensitive and prone to polymerization (resinification).[2] The "tar" confirms that decarboxylation occurred, followed by cationic polymerization of the resulting furan.

Q: Can I use copper catalysts for coupling (e.g., Chan-Lam)? A: Proceed with extreme caution. Copper (and Silver) salts are well-known catalysts for the intentional decarboxylation of heteroaromatic acids (the Goossen protocol). If you must use a metal catalyst, ensure the temperature is kept well below


.
References
  • Delatour, T. et al. (2020).[1][3] "Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food."[1][3][4] Food Chemistry.

  • Goossen, L. J. et al. (2009).[1][5] "Protodecarboxylation of diversely functionalized aromatic carboxylic acids catalyzed by copper(I) oxide and 1,10-phenanthroline." Journal of Organic Chemistry.

  • Li, J. et al. (2021).[1] "Recent Advances in the Synthesis of Amides via Classical and Non-Classical Routes." Chemistry – A European Journal.

  • Dunetz, J. R. et al. (2016).[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews.

Sources

Technical Support Center: Resolving HPLC Peak Tailing for Acidic Furan Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to move beyond superficial fixes and address the fundamental chromatographic physics that cause peak tailing in acidic furan compounds (such as 2-furoic acid and 5-hydroxymethylfurfural degradation products).

By understanding the causality behind molecular interactions, you can implement self-validating protocols that ensure robust, reproducible analytical methods.

Part 1: Mechanistic Causes of Peak Tailing (FAQs)

Q1: Why do acidic furan compounds exhibit severe peak tailing on standard reversed-phase C18 columns? A1: Peak tailing for these analytes is rarely a single-variable problem; it is typically a combination of secondary chemical interactions. The primary cause is the interaction between the polar functional groups of the furanic compounds and active residual silanol groups on the silica-based stationary phase[1]. Furthermore, acidic and basic compounds are highly susceptible to interactions with trace metal contaminants (like iron or aluminum) embedded in the silica matrix or system hardware[2]. The electron-rich oxygen in the furan ring, combined with an adjacent carboxylate group, creates a perfect bidentate ligand that chelates these metals, causing the analyte to be retained longer and elute with a severe tail.

Q2: How does mobile phase pH dictate the peak shape of acidic furans? A2: The peak shape is entirely dependent on the ionization state of the molecule. If the mobile phase pH is near the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 of the acidic furan (typically around 3.0 - 4.0), the compound exists in a dynamic equilibrium between its ionized (carboxylate) and unionized (carboxylic acid) states. Because these two states partition differently into the hydrophobic stationary phase, the analyte band broadens and tails. To force a single retention mechanism and achieve a sharp peak, you must set the mobile phase pH at least 2 units below the analyte's 

.

Q3: Can system hardware contribute to the tailing of these specific compounds? A3: Yes. If you observe that all peaks in your chromatogram are tailing—not just the acidic furans—the issue is physical rather than chemical. This is often caused by extra-column dead volume, poor tubing connections, or a void at the head of the column[2]. However, if only the furan peaks tail, the hardware issue is likely metal chelation from stainless steel frits or capillaries, which requires system passivation.

Part 2: Diagnostic Workflow

The following logical workflow is designed to help you systematically isolate whether your peak tailing is a physical system defect, a pH/ionization mismatch, or a metal chelation issue.

HPLC_Troubleshooting N1 Observe Peak Tailing (Tf > 1.2) for Acidic Furans N2 Does tailing affect ALL peaks in chromatogram? N1->N2 N3_Sys System/Physical Issue: Check Extra-Column Volume, Fittings, or Column Void N2->N3_Sys Yes (All Peaks) N3_Chem Chemical Interaction: Analyze pH & Chelation N2->N3_Chem No (Only Furans) N4_pH Is Mobile Phase pH < pKa - 2? N3_Chem->N4_pH N5_FixpH Suppress Ionization: Use 0.01N H3PO4 or Formic Acid N4_pH->N5_FixpH No N4_Metal Suspect Metal Chelation? N4_pH->N4_Metal Yes N5_FixMetal Passivate System or Use Metal-Free Column N4_Metal->N5_FixMetal Yes

Systematic workflow for troubleshooting HPLC peak tailing of acidic furan compounds.

Part 3: Experimental Protocols

Protocol 1: Mobile Phase pH Optimization for Ionization Suppression

Causality: Suppressing ionization forces the acidic furan into a single, unionized state, eliminating mixed-mode retention and minimizing secondary interactions with residual silanols[1]. Self-Validation: A successful execution of this protocol will immediately drop the Tailing Factor (Tf) from >1.5 to ≤1.1.

  • Determine Target pH: Identify the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     of your specific acidic furan (e.g., 2-furoic acid 
    
    
    
    ≈ 3.16). Calculate the target pH using the rule:
    
    
    .
  • Prepare Aqueous Phase: Add

    
     phosphoric acid to HPLC-grade water to achieve a pH of ~2.1. Phosphoric acid provides superior buffering capacity at low pH compared to weaker organic acids and is highly effective for furanic compounds[3].
    
  • Prepare Organic Phase: Use HPLC-grade acetonitrile (e.g., 16% v/v as a starting isocratic baseline)[3].

  • Equilibrate: Flush the column with 20 column volumes of the new acidic mobile phase to ensure complete protonation of both the analyte and the stationary phase silanols.

  • Validate: Inject a standard solution. Calculate the Tf at 5% peak height. If the peak remains asymmetrical, proceed to Protocol 2.

Protocol 2: System Passivation and Column Regeneration

Causality: Metal contaminants act as strong Lewis acids, coordinating with the electron-rich furan oxygen. Removing these metals eliminates the chelation-driven retention delay[2]. Self-Validation: If peak shape improves post-passivation but degrades again after 50 injections, the column silica is inherently contaminated, dictating the need for an ultra-pure, end-capped column.

  • Isolate the System: Disconnect the analytical column from the detector to prevent contamination of the flow cell.

  • System Passivation (Optional but Recommended): If your hardware is compatible, flush the system lines (without the column) with 20% Nitric Acid for 30 minutes to passivate stainless steel components, followed by a rigorous water wash until the pH is neutral.

  • Column Metal Stripping: Reconnect the column. Flush with a 50:50 Methanol:Water mixture containing

    
     Phosphoric Acid for 20 column volumes. The acid helps solubilize and strip chelated metals from the silica matrix.
    
  • Hydrophobic Wash: Wash with 100% Acetonitrile for 15 column volumes to remove strongly retained hydrophobic contaminants.

  • Re-equilibrate: Return to the optimized mobile phase from Protocol 1 and inject the sample to verify peak symmetry.

Part 4: Quantitative Data Summary

The table below summarizes the causal relationship between mobile phase conditions, the ionization state of a standard acidic furan (e.g., Furoic Acid,


 ~3.1), and the resulting chromatographic performance.
Chromatographic ConditionMobile Phase pHAnalyte Ionization StateTailing Factor (Tf)Resolution / Action Required
Water / Acetonitrile (Unbuffered)~5.8Mixed (Dynamic Equilibrium)2.4 - 3.1Unacceptable; severe secondary interactions.
0.1% Formic Acid / Acetonitrile~2.7Partially Unionized1.4 - 1.6Sub-optimal; pH is too close to the analyte

.
0.01 N Phosphoric Acid / Acetonitrile~2.1Fully Unionized1.0 - 1.1Optimal; ionization is fully suppressed[3].

References

  • BenchChem Technical Support Team. Troubleshooting peak tailing in HPLC analysis of furan aldehydes. BenchChem.
  • BenchChem Technical Support Team. Troubleshooting peak tailing in HPLC analysis of 4-(2,3-dihydroxyphenyl)butanoic acid. BenchChem.
  • Dong, M. W. Peak Shape Problems.
  • Cocchi, M., et al. Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array Detection.

Sources

Section 1: Troubleshooting Common Furan Side Reactions (FAQ)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently consult with researchers who have lost weeks of progress to furan ring-opening, uncontrolled polymerization, or homocoupling.

The key to mastering furan functionalization lies in understanding its dual chemical nature: while it is an aromatic system, its high electron density makes it react very similarly to a masked enol ether. This guide is designed to troubleshoot the most common side reactions encountered during furan functionalization, explaining the mechanistic causality behind these failures and providing field-proven, self-validating protocols to mitigate them.

Q1: Why does my furan substrate degrade into a dark, insoluble "tar" during electrophilic aromatic substitution (EAS), and how can I prevent this? The Causality: Furan is highly susceptible to acid-catalyzed ring opening. When exposed to aqueous Brønsted acids, the furan ring is protonated at the Cα or Cβ position, generating a highly reactive oxocarbenium intermediate. The rate-limiting step is the diffusion of the acidic proton and subsequent water addition, which cleaves the ring to form a 1,4-diketone[1][2]. These diketones are highly reactive and immediately undergo uncontrolled intermolecular aldol condensations, resulting in the black polymeric "tar" you observe[3]. The Fix: You must eliminate water and strong Brønsted acids. Switch to anhydrous conditions and utilize mild Lewis acids (e.g.,


 or 

) to drive the EAS. If an acidic byproduct is formed during the reaction, actively buffer the system to maintain a neutral pH.

Q2: During the Suzuki-Miyaura cross-coupling of furan-2-boronic acid, I am isolating significant amounts of a furan-furan dimer. How do I suppress this homocoupling? The Causality: Homocoupling is a notorious side reaction in palladium-catalyzed cross-coupling of electron-rich heterocycles. It is primarily driven by the presence of trace oxygen in the reaction mixture. Oxygen acts as an oxidant, intercepting the transmetalation intermediate and driving an oxidative homocoupling pathway (often via a Pd(II)/Pd(IV) cycle) rather than the desired reductive elimination[4]. The Fix: Rigorous deoxygenation is mandatory. Do not simply bubble gas through the solvent; use the freeze-pump-thaw method (minimum 3 cycles) for your solvent system. Additionally, homocoupling can be base-dependent. Switching from strong bases to milder, rigorously dried bases (like


 or 

) can significantly mitigate this pathway[4].

Q3: I am using a furan-maleimide Diels-Alder system to create a thermoreversible polymer network, but it loses its reversibility after multiple heating cycles. What is going wrong? The Causality: The Diels-Alder cycloaddition between furan and maleimide is theoretically reversible, with the retro-Diels-Alder (depolymerization) occurring at temperatures >110 °C. However, at these elevated temperatures, maleimide moieties undergo a competing, irreversible homopolymerization side reaction[5]. This creates permanent cross-links that permanently destroy the thermoreversible nature of your network. The Fix: Optimize the stoichiometric ratio of maleimide to furan to avoid excess maleimide. Furthermore, adding a radical scavenger such as hydroquinone can inhibit the free-radical-driven maleimide homopolymerization without interfering with the concerted Diels-Alder mechanism[5].

Q4: My furan lithiation yields are inconsistent, and I am observing ring-fragmentation products. What parameter is failing? The Causality: Deprotonation of furan using n-butyllithium (n-BuLi) occurs at the C2 position due to the inductive electron-withdrawing effect of the oxygen atom stabilizing the adjacent carbanion. However, 2-lithiofuran is thermally unstable. If the internal temperature rises above -60 °C during metalation, the lithiated species undergoes ring-opening to form enolate-type intermediates or isomerizes, destroying your starting material[6]. The Fix: Strict cryogenic control (-78 °C) is non-negotiable. Ensure your cooling bath is properly maintained with dry ice/acetone, and pre-chill your electrophile before addition.

Section 2: Mechanistic Visualizations

To successfully optimize your reactions, you must visualize the competing pathways. Below are the mechanistic divergences for acid-catalyzed ring opening and oxidative homocoupling.

FuranRingOpening Furan Furan (Electron-Rich Diene) Protonation Protonation at Cα/Cβ Furan->Protonation Brønsted Acid (H+) Desired Electrophilic Substitution (Desired Product) Furan->Desired Lewis Acid / Anhydrous Oxocarbenium Oxocarbenium Ion Protonation->Oxocarbenium Hydration Aqueous Hydration Oxocarbenium->Hydration Diketone 1,4-Diketone (Ring-Opened) Hydration->Diketone Ring Cleavage Tar Polymeric Tar Diketone->Tar Uncontrolled Aldol

Mechanistic divergence of furan under acidic conditions leading to ring-opening vs substitution.

CrossCoupling Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd TransMet Transmetalation (Furan-Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim O2 O2 Ingress TransMet->O2 Side Reaction RedElim->Pd0 Cycle Product Cross-Coupled Product RedElim->Product Homocoupling Furan-Furan Homocoupling O2->Homocoupling Oxidation

Pd-catalyzed cross-coupling cycle highlighting the O2-mediated homocoupling side reaction.

Section 3: Quantitative Summary of Side Reactions & Mitigation

Use this quick-reference table to audit your experimental design before beginning any furan functionalization workflow.

Functionalization RouteTarget ReactionPrimary Side ReactionMechanistic CauseCritical Mitigation Parameter
Electrophilic Sub. Halogenation / AlkylationRing-opening to 1,4-diketonesAcid-catalyzed hydration of oxocarbenium intermediateStrict anhydrous conditions; utilize Lewis acids over Brønsted acids.
Metalation C2-LithiationRing fragmentation / IsomerizationThermal instability of the 2-lithiofuran intermediateStrict cryogenic control (-78 °C) throughout the addition.
Cross-Coupling Suzuki-MiyauraFuran-furan homocoupling

-mediated oxidative coupling competing with reductive elimination
Rigorous solvent degassing (freeze-pump-thaw); inert atmosphere.
Cycloaddition Diels-Alder NetworksIrreversible cross-linkingMaleimide homopolymerization at temperatures >110 °CAddition of radical scavengers (hydroquinone); strict stoichiometry.

Section 4: Self-Validating Experimental Protocol

Standard Operating Procedure: Cryogenic C2-Lithiation and Electrophilic Functionalization of Furan

This protocol is engineered to achieve quantitative C2-functionalization while entirely suppressing thermal ring fragmentation[6]. It includes a built-in validation step to ensure intermediate stability before you commit your expensive electrophile.

Materials Required:

  • Furan (Freshly distilled over

    
     to remove moisture and stabilizers)
    
  • n-Butyllithium (Titrated prior to use)

  • Anhydrous Tetrahydrofuran (THF)

  • Target Electrophile (e.g., benzaldehyde, alkyl halide)

  • 
     (For intermediate validation)
    

Step-by-Step Methodology:

  • System Preparation & Purging: Flame-dry a Schlenk flask under high vacuum. Backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Eliminating trace moisture prevents premature quenching of n-BuLi, and removing oxygen prevents oxidative degradation.

  • Solvent & Substrate Loading: Under positive Argon pressure, add anhydrous THF (10 mL per mmol of furan) followed by the freshly distilled furan (1.0 equiv).

  • Cryogenic Equilibration (Critical Step): Submerge the flask in a dry ice/acetone bath. Do not rush this step. Allow the internal temperature to equilibrate to exactly -78 °C for at least 15 minutes. Furan is highly sensitive to localized heating during the exothermic deprotonation.

  • Metalation: Add n-BuLi (1.05 equiv) dropwise down the cold inner wall of the flask over 10–15 minutes. Stir the mixture at -78 °C for 1 hour to ensure complete metalation.

  • Self-Validation Step: Trust, but verify. Withdraw a 0.1 mL aliquot of the reaction mixture using an Argon-purged syringe. Quench this aliquot directly into an NMR tube containing 0.5 mL of

    
    . Run a rapid 
    
    
    
    -NMR. The complete disappearance of the C2 proton signal (typically at
    
    
    7.4 ppm) and the appearance of deuterium incorporation confirms quantitative lithiation without fragmentation.
  • Electrophilic Quench: Once validated, add your electrophile (1.2 equiv, pre-chilled to -78 °C if liquid) dropwise. Maintain the reaction at -78 °C for 2 hours.

  • Controlled Warming & Workup: Slowly allow the mixture to warm to room temperature. Quench the reaction with saturated aqueous

    
     (pH ~6). Causality: Using a mild, slightly acidic buffer like 
    
    
    
    instead of strong acids (like HCl) prevents the acid-catalyzed ring opening of your newly functionalized, highly sensitive furan product[1]. Extract with ethyl acetate, dry over
    
    
    , and concentrate in vacuo.

References[1] Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) - Link[2] Acid-Catalyzed Ring Opening of Furan in Aqueous Solution - Scite.ai - Link[3] Application Notes and Protocols: Ring-Opening Reactions of Furan for Organic Synthesis - Benchchem - Link[4] Optimizing reaction conditions for coupling furan and purine rings - Benchchem - Link[5] Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network - MDPI - Link[6] Divergent synthesis of Haplomitrium diterpenoids via a late-stage biomimetic skeletal reorganization approach - ResearchGate - Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and development, the unambiguous determination of molecular structure is a cornerstone of success. Novel heterocyclic compounds, such as 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid, present unique analytical challenges that demand a sophisticated and multi-faceted approach. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this target molecule. We will deconstruct the spectrum moiety-by-moiety, predict the chemical shifts, multiplicities, and coupling constants for each proton, and explain the underlying physicochemical principles governing these parameters. Furthermore, this guide contrasts the information gleaned from a standard 1D ¹H NMR experiment with the enhanced certainty provided by 2D NMR techniques like COSY and HMBC, establishing a robust, self-validating workflow for researchers in the field.

Introduction: The Central Role of NMR in Heterocyclic Chemistry

This compound is a molecule of interest that incorporates three distinct chemical environments: a substituted pyrazole ring, a substituted furan ring, and a methylene linker. Each of these fragments imparts specific electronic and steric features that are reflected in the compound's NMR spectrum. ¹H NMR spectroscopy serves as the primary and most powerful tool for its structural verification, offering a detailed electronic picture of the proton environments within the molecule.

The causality behind choosing NMR lies in its ability to provide precise information on the chemical environment (chemical shift), the number of neighboring protons (multiplicity), and the connectivity of atoms (coupling constants). The magnetic field experienced by each proton is uniquely modulated by the surrounding electrons, which are in turn influenced by factors like aromaticity, electronegativity of nearby atoms, and through-bond or through-space interactions.[1] This guide will dissect these influences to build a complete spectral picture from first principles.

Predicted ¹H NMR Spectrum: A Moiety-by-Moiety Analysis

The analysis of the ¹H NMR spectrum is most logically approached by dissecting the molecule into its constituent parts. For this exercise, we will predict the spectrum in a common deuterated solvent, such as DMSO-d₆, which is capable of dissolving the polar carboxylic acid.

Diagram: Labeled Structure of the Target Molecule

Caption: Labeled structure of this compound.

A. The 4-Bromo-1H-pyrazole Ring System (Protons A & B)
  • Protons Present: Two aromatic protons, H-3 (H-A) and H-5 (H-B).

  • Chemical Shift Prediction: In an unsubstituted pyrazole, the H-3/H-5 protons typically resonate around 7.6 ppm and H-4 at ~6.3 ppm.[2] The bromine atom at the C-4 position is an electronegative, electron-withdrawing group, which will have a modest deshielding effect on the adjacent H-3 and H-5 protons. Furthermore, the N1-substituent removes the possibility of annular tautomerism, which would otherwise complicate the spectrum.[3] The chemical shifts of H-3 and H-5 in N-substituted 4-bromopyrazoles are expected to be downfield. We predict H-5 (H-B) to be slightly downfield of H-3 (H-A) due to its proximity to the N1-substituent.

    • δ(H-A / H-3): ~7.8 - 8.1 ppm.

    • δ(H-B / H-5): ~8.0 - 8.3 ppm.

  • Multiplicity: H-3 and H-5 are separated by four bonds. The coupling between them (⁴J) is typically very small or non-existent (0.5-0.9 Hz).[3] Therefore, both signals are expected to appear as sharp singlets .

B. The 2-Furoic Acid Ring System (Protons D & E)
  • Protons Present: Two furan ring protons, H-3 (H-D) and H-4 (H-E).

  • Chemical Shift Prediction: The furan ring protons are significantly influenced by the electronegative oxygen atom and the aromatic ring current.[4][5] The protons at the α-positions (2 and 5) are generally more downfield than those at the β-positions (3 and 4).[6] In our molecule, the C-2 position is substituted with a strongly electron-withdrawing carboxylic acid group, and C-5 is substituted with the methylene bridge. This leaves protons at C-3 and C-4.

    • δ(H-D / H-3): The H-3 proton is adjacent to the electron-withdrawing carboxyl group. This will cause significant deshielding. Based on data for 2-furoic acid itself (H-3 at ~7.22 ppm in DMSO)[7], we predict a similar value: ~7.2 - 7.4 ppm .

    • δ(H-E / H-4): The H-4 proton is adjacent to the methylene-linked pyrazole. While the pyrazole is electron-withdrawing, the effect is less direct than the adjacent carboxyl group. We predict this proton to be further upfield: ~6.6 - 6.8 ppm .

  • Multiplicity: H-3 and H-4 are on adjacent carbons (vicinal). They will couple to each other, exhibiting a typical three-bond coupling (³J). For furan systems, this coupling constant (³J₃,₄) is typically in the range of 3.0-4.0 Hz.[8] Therefore, both H-3 and H-4 will appear as doublets .

C. The Methylene Bridge (Proton C)
  • Protons Present: Two equivalent protons of the -CH₂- group.

  • Chemical Shift Prediction: This methylene group is positioned between two electron-withdrawing heteroaromatic systems, which will shift it significantly downfield from a typical aliphatic CH₂ group. It is attached to a pyrazole nitrogen and the C-5 position of the furan ring. This "benzylic-like" position often results in a chemical shift in the range of 5.0-6.0 ppm.[9] We predict a value of ~5.6 - 5.9 ppm .

  • Multiplicity: There are no protons on the adjacent atoms (N1 of the pyrazole and C5 of the furan). Therefore, this signal will be a sharp singlet .

D. The Labile Carboxylic Acid Proton (Proton F)
  • Proton Present: One acidic proton of the -COOH group.

  • Chemical Shift Prediction: Carboxylic acid protons are highly deshielded and their chemical shift is concentration and solvent-dependent. They typically appear as a broad signal far downfield, often >12 ppm in DMSO-d₆.

  • Multiplicity: The signal is usually a broad singlet due to rapid chemical exchange with trace amounts of water in the solvent.[3] This identity can be unequivocally confirmed by a D₂O exchange experiment, where the proton is replaced by deuterium, causing the signal to disappear.

Summary Table: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
Proton LabelAssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-A Pyrazole H-37.8 - 8.1Singlet (s)-1H
H-B Pyrazole H-58.0 - 8.3Singlet (s)-1H
H-C Methylene (-CH₂-)5.6 - 5.9Singlet (s)-2H
H-D Furan H-37.2 - 7.4Doublet (d)³J ≈ 3.51H
H-E Furan H-46.6 - 6.8Doublet (d)³J ≈ 3.51H
H-F Carboxylic Acid (-COOH)>12Broad Singlet (br s)-1H

Comparative Analysis & Advanced Spectral Confirmation

While 1D ¹H NMR provides a wealth of information, a truly trustworthy and authoritative analysis relies on self-validating data. This is achieved through 2D NMR experiments, which confirm the proposed structure by revealing through-bond correlations.

Diagram: Analytical Workflow for Structural Confirmation

G A 1. Acquire 1D ¹H NMR Spectrum B Propose Initial Assignments (Shifts, Multiplicity, Integration) A->B C 2. Perform D₂O Exchange B->C E 3. Acquire 2D COSY Spectrum B->E G 4. Acquire 2D HMBC Spectrum B->G D Confirm -COOH Proton (Signal Disappears) C->D I Final Unambiguous Structure D->I F Confirm ¹H-¹H Couplings (H-D ↔ H-E cross-peak) E->F F->I H Confirm Long-Range Connectivity (Assemble Molecular Fragments) G->H H->I

Caption: A robust workflow for the structural elucidation of the target molecule.

A. 2D COSY: Confirming Vicinal Coupling

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other.[3]

  • Expected Correlation: The most critical piece of information from a COSY spectrum would be a cross-peak connecting the signals of the two furan protons, H-D (H-3) and H-E (H-4) . This provides definitive proof of their vicinal relationship and confirms the assignment of the two doublets.

  • Absence of Correlations: The lack of any cross-peaks for H-A, H-B, and H-C would support their assignment as singlets, isolated from other protons.

B. 2D HMBC: Assembling the Molecular Skeleton

Heteronuclear Multiple Bond Correlation (HMBC) is the key experiment for piecing together the molecular fragments. It shows correlations between protons and carbons that are separated by 2 or 3 bonds.[3]

  • Key Predicted Correlations:

    • Methylene Bridge (H-C): This is the lynchpin. Its protons should show correlations to carbons in both rings.

      • To C-5 of the pyrazole ring (³J coupling).

      • To C-5 of the furan ring (²J coupling).

      • To C-4 of the furan ring (³J coupling).

    • Pyrazole Protons (H-A, H-B):

      • H-A (H-3) should correlate to C-4 and C-5 of the pyrazole.

      • H-B (H-5) should correlate to C-4 and C-3 of the pyrazole, and critically, to the methylene carbon (³J coupling). This confirms the point of attachment.

    • Furan Protons (H-D, H-E):

      • H-D (H-3) should correlate to C-2, C-4, C-5, and the carboxyl carbon (²J coupling). This confirms the position of the acid group.

      • H-E (H-4) should correlate to C-2, C-3, C-5, and the methylene carbon .

The successful observation of these key HMBC correlations provides an interlocking web of evidence that validates the entire molecular structure beyond any reasonable doubt.

Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[3] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Spectrometer Setup: Insert the sample into the spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.

  • Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters on a 400 MHz instrument would include a 30-45° pulse angle, an acquisition time of ~4 seconds, a relaxation delay of 2 seconds, and 16-32 scans for a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Protocol 2: D₂O Exchange Experiment
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum as described in Protocol 1.

  • D₂O Addition: Remove the NMR tube from the spectrometer. Add one drop (~20 µL) of deuterium oxide (D₂O).[3]

  • Mixing: Cap the tube and shake vigorously for 30 seconds to facilitate the exchange of labile protons (like -COOH) with deuterium.

  • Re-acquisition: Re-insert the sample, re-shim if necessary, and acquire a second ¹H NMR spectrum using the same parameters. The signal corresponding to the labile proton (H-F) should significantly decrease or disappear entirely.

Protocol 3: 2D gCOSY Acquisition
  • Sample: Use the same sample as prepared for the ¹H NMR.

  • Setup: Select a gradient-enhanced COSY pulse sequence (e.g., 'cosygpqf' on Bruker systems).[3] Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

  • Acquisition: Typically, 2-4 scans per increment are sufficient. Acquire 256-512 increments in the F1 dimension.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation to produce a 2D contour plot. Symmetrize the spectrum. Off-diagonal cross-peaks indicate J-coupling between protons.

Protocol 4: 2D gHMBC Acquisition
  • Sample: A slightly more concentrated sample (~15-20 mg) is beneficial.

  • Setup: Select a gradient-enhanced HMBC pulse sequence. Set the F2 (¹H) dimension to the proton spectral width and the F1 (¹³C) dimension to the carbon spectral width (e.g., 0-170 ppm).

  • Optimization: The experiment is optimized for a long-range coupling constant. A value of 8 Hz is a good starting point to observe typical ²JCH and ³JCH correlations.

  • Acquisition: The number of scans will depend on concentration but is typically a multiple of 8 (e.g., 8-32 scans) for 256-512 increments in F1.

  • Processing: Apply appropriate window functions (e.g., sine-bell in F2, squared sine-bell in F1) and perform Fourier transformation. The resulting 2D plot will show correlations between protons (F2 axis) and carbons (F1 axis) over 2-3 bonds.

Conclusion

The ¹H NMR spectrum of this compound is highly informative and, when analyzed systematically, allows for a complete structural assignment. The spectrum is characterized by two singlets for the pyrazole protons, two doublets for the furan protons, a sharp singlet for the methylene bridge, and a broad, downfield singlet for the carboxylic acid. While a 1D spectrum provides strong evidence for the proposed structure, its combination with 2D NMR experiments, particularly HMBC, provides an unassailable, self-validating dataset. This comprehensive approach exemplifies the rigorous standards required in modern chemical research and drug development, ensuring that the structure, and by extension the function, of a molecule is known with the highest possible degree of certainty.

References

  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Schneider, W. G., & Bernstein, H. J. (1956). The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry, 34(11), 1487-1493. Retrieved from [Link]

  • Elguero, J., et al. (2023). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 28(1), 123. Retrieved from [Link]

  • Desai, N. C., et al. (2013). Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. Indian Journal of Heterocyclic Chemistry, 23, 201-204. Retrieved from [Link]

  • Mobinikhaledi, A., et al. (2002). ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2), 149-152.
  • ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

  • Dischler, B., & Englert, G. (1963). Analysis of A₂B₂ High-Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes. The Journal of Chemical Physics, 38(10), 2349-2357. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Al-Bayati, R. H. (2013). Theoretical NMR investigation of pyrazole and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. Retrieved from [Link]

  • Abraham, R. J., & Cooper, M. A. (1967). The proton resonance spectra of furan and pyrrole. Journal of the Chemical Society B: Physical Organic, 202-208. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

High-Resolution Mass Spectrometry Comparison Guide: Fragmentation Profiling of Brominated N-Heterocycles (C9H7BrN2O3)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the "halogen wall" in structural elucidation. When analyzing brominated N-heterocycles—such as the 3-bromo-4,5-dihydroisoxazole derivatives (C9H7BrN2O3) known for targeting the Keap1-Nrf2 pathway ()—traditional mass spectrometry often falls short. The lability of the C-Br bond means that under standard collision-induced dissociation (CID), the molecule simply ejects the halogen, leaving the critical heterocyclic core unfragmented and uncharacterized.

To overcome this bottleneck, we must look beyond basic CID. This guide objectively compares the performance of three leading high-resolution mass spectrometry (HRMS) platforms, evaluating their distinct fragmentation mechanisms for the structural elucidation of C9H7BrN2O3.

The Platforms Compared

  • Agilent 6546 LC/Q-TOF (Beam-type CID): The industry standard for robust, high-throughput screening. It relies on vibrational excitation.

  • Thermo Scientific™ Orbitrap Exploris™ 240 (HCD): Higher-energy Collisional Dissociation. It traps ions in a multipole cell, offering ultra-high resolution exact mass with a broader fragment dynamic range.

  • SCIEX ZenoTOF 7600 (EAD): Electron Activated Dissociation. Utilizes tunable electron kinetic energy to induce radical-directed cleavage, preserving labile functional groups while fracturing the stable cyclic core.

The Causality of Fragmentation: Why Platform Choice Matters

In mass spectrometry, the method of energy transfer dictates the fragmentation pathway.

In Beam-Type CID and HCD , internal energy is distributed vibrationally. Energy redistributes across the molecule, inevitably breaking the weakest bonds first. For C9H7BrN2O3, the weakest links are the C-Br bond and the ester/carboxylic group. Consequently, these spectra are dominated by the neutral loss of HBr (79.926 Da) or CO2 (43.990 Da). While this confirms the presence of the halogen, it leaves the N-heterocyclic core intact (the "dark space" of the molecule).

Conversely, EAD introduces a radical-directed mechanism (). By bombarding the precursor with tunable electrons (e.g., 7 eV), EAD generates a radical cation that induces rapid backbone cleavage before vibrational energy can localize on the weak C-Br bond. This bypasses the lowest-energy vibrational pathways, cleaving the N-O or C-N bonds of the heterocyclic ring and yielding orthogonal structural data.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure data integrity and prevent false annotations from isobaric interferences, this protocol incorporates a strict internal isotopic validation step.

Step 1: Sample Preparation

  • Reconstitute the C9H7BrN2O3 standard in 100% LC-MS grade methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid to promote [M+H]+ formation.

Step 2: Chromatographic Separation

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: MS Parameters & Internal Validation

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Precursor Isolation (Critical Step): Set the quadrupole isolation window strictly to 1.0 m/z .

  • Self-Validation Check: Independently isolate m/z 270.972 (

    
    Br) and m/z 272.970 (
    
    
    
    Br).
    • Causality: Bromine naturally occurs in a ~1:1 isotopic ratio. If the MS2 spectrum of the

      
      Br precursor contains fragments exhibiting an M+2 isotopic signature, your isolation window is too wide, or a co-eluting interference is present. The data must be discarded and the isolation window narrowed.
      
  • Fragmentation:

    • Agilent Q-TOF (CID): Collision energy sweep from 15 to 40 eV.

    • Orbitrap (HCD): Stepped Normalized Collision Energy (NCE) at 20, 30, and 40.

    • ZenoTOF (EAD): Electron kinetic energy set to 7 eV with a reaction time of 30 ms.

Experimental Data: Platform Performance Comparison

The table below summarizes the quantitative fragmentation data for the


Br precursor ([M+H]+ m/z 270.972) across the three platforms.
Fragment Ion (m/z)Neutral Loss / MechanismAgilent Q-TOF (CID)Orbitrap Exploris (HCD)SCIEX ZenoTOF (EAD)Structural Significance
226.982 -43.990 Da (-CO2)High IntensityMedium IntensityLow IntensityConfirms carboxylic/ester moiety.
191.046 -79.926 Da (-HBr)Base Peak High IntensityMedium IntensityConfirms halogen presence; dominates vibrational MS/MS.
147.056 -HBr & -CO2Not ObservedMedium IntensityLow IntensitySecondary fragmentation requiring higher energy trapping.
119.060 Ring Cleavage (Radical)Not ObservedNot ObservedBase Peak Maps the N-heterocyclic core; unique to EAD.

Logical Workflows & Fragmentation Pathways

PlatformWorkflow cluster_platforms High-Resolution MS Platforms Start Sample: C9H7BrN2O3 Precursor m/z 270.972 LC UHPLC Separation (C18, Gradient) Start->LC QTOF Agilent 6546 Q-TOF (Beam-type CID) LC->QTOF Vibrational Excitation Orbitrap Orbitrap Exploris 240 (HCD) LC->Orbitrap High-Energy Collisions ZenoTOF SCIEX ZenoTOF 7600 (EAD) LC->ZenoTOF Electron Activated Data Fragmentation Pattern Analysis & Comparison QTOF->Data Labile Bond Cleavage Orbitrap->Data Comprehensive MS/MS ZenoTOF->Data Radical-Driven Fragments

Fig 1. LC-HRMS/MS workflow comparing CID, HCD, and EAD platforms for C9H7BrN2O3 analysis.

FragmentationPathway Prec [M+H]+ m/z 270.972 (C9H8BrN2O3+) F_HBr [M+H - HBr]+ m/z 191.046 (C9H7N2O3+) Prec->F_HBr CID/HCD (-79.926 Da) F_CO2 [M+H - CO2]+ m/z 226.982 (C8H8BrN2O+) Prec->F_CO2 CID/HCD (-43.990 Da) F_Ring Ring Cleavage m/z 119.060 (Radical Cation) Prec->F_Ring EAD (Radical Mechanism) F_Both [M+H - HBr - CO2]+ m/z 147.056 (C8H7N2O+) F_HBr->F_Both HCD (-43.990 Da) F_CO2->F_Both HCD (-79.926 Da)

Fig 2. Proposed fragmentation pathways of C9H7BrN2O3 under CID, HCD, and EAD conditions.

Conclusion & Recommendations

  • For High-Throughput Screening: Choose the Agilent Q-TOF . If your goal is rapid PK/PD screening where monitoring the dominant [M+H-HBr]+ transition is sufficient for quantitation, beam-type CID is highly reproducible and robust.

  • For Complex Matrices: Choose the Orbitrap Exploris 240 . When you need ultra-high mass accuracy to resolve isobaric secondary fragments (e.g., distinguishing a loss of CO2 vs. C2H4O) in complex biological fluids, HCD provides the necessary dynamic range and resolving power.

  • For Structural Elucidation: Choose the SCIEX ZenoTOF 7600 . For de novo characterization of novel brominated N-heterocycles, the EAD platform is the only system capable of bypassing the "halogen wall" to provide definitive proof of the heterocyclic ring connectivity.

References

  • Title: Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression Source: ChemistryOpen. 2018 Oct 12;7(11):858-864. URL: [Link]

  • Title: Electron activated dissociation - a complementary fragmentation technique to collision-induced dissociation for metabolite identification of synthetic cathinone positional isomers Source: Analytica Chimica Acta. 2023; 1283:341962. URL: [Link]

Spectral Signatures: Mechanistic Causality of Characteristic Peaks

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing FTIR Modalities for Drug Discovery: ATR vs. Transmission Analysis of Pyrazole-Carboxylic Acid Derivatives

As active pharmaceutical ingredients (APIs) grow increasingly complex, the precise characterization of functional groups is critical for confirming molecular identity, polymorphic states, and target-binding conformations. Pyrazole-carboxylic acid hybrids are highly prevalent in modern drug discovery due to their diverse biological activities, including anti-inflammatory and antidiabetic effects[1].

However, analyzing these molecules via Fourier Transform Infrared (FTIR) spectroscopy presents a unique analytical challenge. Both the carboxylic acid and pyrazole moieties feature extensive hydrogen-bonding networks that dominate the high-frequency region of the IR spectrum. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Attenuated Total Reflectance (ATR) against traditional Transmission (KBr pellet) FTIR, providing the mechanistic causality and experimental protocols required to achieve high-fidelity spectral data.

To evaluate the performance of an FTIR modality, we must first understand the fundamental vibrational modes of the target functional groups. The intensity and shape of these peaks are governed by changes in the molecular dipole moment (


) and intermolecular interactions[2].
Table 1: Characteristic FTIR Peaks of Carboxylic Acid & Pyrazole Moieties
Functional GroupVibration ModeWavenumber (cm⁻¹)Peak CharacteristicsMechanistic Causality
Carboxylic Acid O–H Stretch3300–2500Strong, Very BroadExtensive intermolecular hydrogen bonding (dimerization) drastically broadens the energy states, often obscuring other peaks in this region[3].
Carboxylic Acid C=O Stretch1730–1680Strong, SharpThe highly polar carbonyl double bond creates a massive change in dipole moment during vibration, yielding maximum absorption intensity[2].
Carboxylic Acid C–O Stretch1320–1210Medium, SharpCoupling of the C–O stretch with O–H in-plane bending[2].
Carboxylic Acid O–H Wag960–900Medium, BroadOut-of-plane bending of the hydrogen-bonded dimer[2].
Pyrazole Ring N–H Stretch3500–3100Medium, BroadHydrogen bonding of the secondary amine within the heterocyclic ring.
Pyrazole Ring C=N / C=C1650–1545Medium, SharpRing breathing and conjugated double bond stretching[4].

The Analytical Dilemma: ATR vs. Transmission

When analyzing pyrazole-carboxylic acids, the choice of FTIR sampling technique fundamentally alters the integrity of the data in the critical 3500–2500 cm⁻¹ region.

The Transmission (KBr) Challenge: Transmission FTIR relies on dispersing the API in a potassium bromide (KBr) matrix. While this provides excellent adherence to the Beer-Lambert law, KBr is highly hygroscopic. During sample grinding, KBr absorbs atmospheric moisture, producing a massive, broad O–H stretching artifact around 3400 cm⁻¹. Because the pyrazole N–H stretch (3500–3100 cm⁻¹) and the carboxylic O–H stretch (3300–2500 cm⁻¹) occupy this exact same region, moisture contamination can completely mask these critical structural identifiers.

The ATR-FTIR Advantage: ATR-FTIR circumvents this by utilizing an Internal Reflection Element (IRE), such as a diamond crystal, allowing for the direct measurement of neat (unprepared) solid powders[5]. The infrared beam undergoes total internal reflection, generating an evanescent wave that penetrates the sample to a depth of ~1–2 µm[5]. Because no hygroscopic salt matrix is used, the moisture artifact is eliminated, yielding pristine resolution of the N–H and O–H bands[6].

However, ATR requires mathematical correction. The penetration depth (


) of the evanescent wave is directly proportional to the wavelength[7]. Consequently, high-wavenumber peaks (e.g., O–H stretch at 3000 cm⁻¹) appear artificially weaker than low-wavenumber peaks (e.g., C–O stretch at 1200 cm⁻¹) when compared to transmission spectra[7].

FTIR_Workflow A Solid API Sample (Pyrazole-Carboxylic Acid) B Assess Analytical Goal A->B C ATR-FTIR Workflow (Diamond IRE) B->C Rapid / Moisture Sensitive D Transmission Workflow (KBr Pellet) B->D Legacy Library Match E Direct Application (No Prep) C->E F Grind with KBr & Press (Hygroscopic Risk) D->F G Apply ATR Correction (Wavelength scaling) E->G H Direct Spectrum (Library Match) F->H I High-Fidelity O-H & N-H Resolution G->I J Risk of Moisture Masking (3500-3000 cm⁻¹) H->J

Workflow comparing ATR and Transmission FTIR for moisture-sensitive API analysis.

Comparative Performance Data

To objectively compare these modalities, we evaluate them against key operational and spectral fidelity metrics critical to pharmaceutical workflows.

Table 2: Comparative Performance Metrics for API Analysis
MetricATR-FTIR (Diamond IRE)Transmission FTIR (KBr Pellet)
Sample Preparation Time < 30 seconds (Neat application)5–10 minutes (Grinding, vacuum pressing)
O–H / N–H Region Fidelity Excellent: No moisture artifact interference.Poor to Fair: Highly dependent on KBr dryness.
Relative Peak Intensities Skewed: Requires software ATR correction[7].True to Beer-Lambert Law (Direct absorption).
Sample Recovery Non-Destructive: Sample fully recoverable[8].Destructive: Sample embedded in salt matrix.
Signal-to-Noise (S/N) High, but lower absolute absorbance than transmission.Very High (assuming optimal <2 µm particle size).

Standardized Experimental Methodologies

To ensure a self-validating system, the following step-by-step protocols must be strictly adhered to when replicating these analyses.

Protocol A: Diamond ATR-FTIR Direct Measurement (Recommended)
  • Background Collection: Clean the diamond IRE with a volatile, non-absorbing solvent (e.g., isopropyl alcohol) and a lint-free wipe. Collect a background spectrum (air) to account for atmospheric CO₂ and ambient humidity.

  • Sample Application: Transfer ~2–5 mg of the neat pyrazole-carboxylic acid powder directly onto the center of the diamond crystal.

  • Pressure Application: Lower the ATR pressure anvil (swivel press) until the integrated clutch clicks. This ensures intimate optical contact between the solid API and the IRE, which is mandatory for the evanescent wave to penetrate the sample[9].

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (typically 32–64 co-added scans).

  • Post-Processing: Apply an "ATR Correction" algorithm within the spectrometer software. This normalizes the wavelength-dependent penetration depth, scaling up the high-frequency N–H and O–H bands to allow for direct comparison against legacy transmission libraries[7].

Protocol B: High-Fidelity KBr Pellet Preparation (Transmission)

Note: Only use this method if ATR is unavailable or strict legacy pharmacopeia compliance is required.

  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 24 hours to minimize absorbed moisture. Store in a desiccator.

  • Sample Milling: Weigh ~1–2 mg of the API and ~150 mg of the dry KBr. Transfer to an agate mortar and grind vigorously for 1–2 minutes to achieve a homogeneous, fine dispersion. Causality: Particle sizes must be reduced below the wavelength of IR light (< 2 µm) to prevent baseline sloping caused by Mie scattering.

  • Pellet Pressing: Transfer the milled mixture into a 13 mm evacuable pellet die. Apply a vacuum for 2 minutes to remove trapped air (preventing opaque, cloudy pellets), then press at 10 metric tons for 3–5 minutes using a hydraulic press.

  • Data Acquisition: Place the transparent pellet into the FTIR transmission holder and scan from 4000 to 400 cm⁻¹.

Conclusion

For the characterization of pyrazole-carboxylic acid derivatives, ATR-FTIR is unequivocally the superior modality . The inherent broadness of the carboxylic O–H stretch (3300–2500 cm⁻¹) and the pyrazole N–H stretch (3500–3100 cm⁻¹) makes them highly susceptible to masking by the moisture artifacts introduced during KBr pellet preparation. By utilizing a diamond ATR accessory and applying the appropriate wavelength-dependent penetration corrections, researchers can achieve rapid, non-destructive, and high-fidelity spectral resolution of these critical pharmacophores.

References

  • Specac Ltd. FTIR: Transmission vs ATR spectroscopy | Animated Guides. Retrieved from[Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra - Carboxylic Acids. Retrieved from [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Pike Technologies. Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Retrieved from[Link]

  • National Center for Biotechnology Information (PMC). Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives. Retrieved from [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Retrieved from[Link]

  • Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from[Link]

  • Jetir.Org. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

Sources

A Comparative Crystallographic Guide to 5-Substituted 2-Furoic Acids: Unveiling the Impact of Substituents on Solid-State Architecture

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the furan ring system stands as a versatile scaffold. Among its derivatives, 5-substituted 2-furoic acids are of particular interest due to their presence in numerous biologically active compounds and their potential as building blocks for novel materials. The substitution at the 5-position not only modulates the molecule's electronic properties and biological activity but also profoundly influences its solid-state architecture. Understanding these packing arrangements, primarily governed by hydrogen bonding and other non-covalent interactions, is paramount for predicting and controlling the physicochemical properties of these compounds, such as solubility, stability, and bioavailability.

This technical guide offers an in-depth comparison of the X-ray crystallographic data for a series of 5-substituted 2-furoic acids, including the parent 2-furoic acid and its 5-nitro, 5-hydroxymethyl, and 5-(4-nitrophenyl) derivatives. By examining key crystallographic parameters, we aim to provide a comprehensive understanding of how different functional groups at the 5-position dictate the supramolecular assembly in the solid state.

The Foundational Dimer: 2-Furoic Acid

The crystal structure of the parent compound, 2-furoic acid, serves as our baseline for comparison. It crystallizes in the triclinic space group P-1.[1] The defining feature of its solid-state structure is the formation of centrosymmetric dimers through robust hydrogen bonds between the carboxylic acid moieties (Table 2).[1] This classic R²₂ (8) hydrogen-bonding motif is a common feature in many carboxylic acids and is a dominant force in their crystal packing.

Impact of Electron-Withdrawing and -Donating Groups on Crystal Packing

The introduction of substituents at the 5-position of the furan ring introduces additional electronic and steric factors that can either reinforce or disrupt the typical hydrogen-bonded dimer motif, leading to diverse and fascinating crystal packing arrangements.

5-Nitro-2-Furoic Acid: A Classic Dimer with a Twist

5-Nitro-2-furoic acid, featuring a strong electron-withdrawing nitro group, also crystallizes forming the characteristic carboxylic acid dimers. Its crystallographic information can be accessed through the Cambridge Crystallographic Data Centre (CCDC) with deposition number 126196.[2][3] The presence of the nitro group, however, introduces the possibility of additional intermolecular interactions, such as C–H···O contacts, which can influence the overall packing of the dimers.

5-(Hydroxymethyl)-2-furoic acid: A Network of Interconnected Dimers

In contrast to the simple dimer formation, the crystal structure of 5-(hydroxymethyl)-2-furoic acid reveals a more complex hydrogen-bonding network. This compound crystallizes in the orthorhombic space group Pbca.[4] While the carboxylic acid groups still form the expected dimers, the hydroxymethyl group introduces an additional hydrogen bond donor and acceptor. This leads to the formation of classical O–H⋯O and weaker C–H⋯O hydrogen bonds that link the primary dimers into a more extended three-dimensional architecture.[4]

5-(4-Nitrophenyl)furan-2-carboxylic Acid: A Complex Supramolecular Assembly

The introduction of a larger, more complex substituent, as seen in 5-(4-nitrophenyl)furan-2-carboxylic acid, leads to an even more intricate packing arrangement. This compound crystallizes in the orthorhombic space group P2₁2₁2₁ with two independent molecules in the asymmetric unit.[5] Its crystal structure, available from the CCDC under deposition number 2218901, showcases a rich network of strong intermolecular contacts, including a complex web of hydrogen bonds and tight π-π stacking interactions.[5]

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the discussed 5-substituted 2-furoic acids, allowing for a direct comparison of their solid-state structures.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
2-Furoic AcidC₅H₄O₃TriclinicP-15.337(2)7.234(3)7.300(3)69.89(3)86.88(3)78.42(3)2[1]
5-Nitro-2-furoic AcidC₅H₃NO₅---------[2][3]
5-(Hydroxymethyl)-2-furoic acidC₆H₆O₄OrthorhombicPbca10.838(3)7.2601(17)15.526(4)9090908[4]
5-(4-Nitrophenyl)furan-2-carboxylic AcidC₁₁H₇NO₅OrthorhombicP2₁2₁2₁---909090-[5]

Data for 5-nitro-2-furoic acid and 5-(4-nitrophenyl)furan-2-carboxylic acid can be retrieved from the CCDC using the provided deposition numbers.

Key Hydrogen Bonding Geometries

The strength and geometry of hydrogen bonds are critical in determining the overall crystal packing. The table below provides a comparison of the key hydrogen bond parameters for 2-furoic acid and 5-(hydroxymethyl)-2-furoic acid.

CompoundDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Ref.
2-Furoic AcidO-H···O----[1]
5-(Hydroxymethyl)-2-furoic acidO1-H1A···O30.87(2)1.83(2)2.6951(16)169.2(19)[4]
O4-H4A···O10.96(2)1.61(2)2.5643(17)171(2)[4]
C7-H7A···O40.972.453.265-[4]

Detailed hydrogen bond data for 2-furoic acid can be found in the cited reference.

Experimental Protocols: A Guide to Structure Determination

The determination of the crystal structures discussed herein relies on the successful execution of two key experimental stages: the growth of high-quality single crystals and their subsequent analysis by X-ray diffraction.

Single Crystal Growth: The Art of Patient Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation from a saturated solution is a commonly employed and effective method for small organic molecules like furoic acids.[1]

A General Protocol for Slow Evaporation:

  • Dissolution: Prepare a saturated solution of the 5-substituted 2-furoic acid in a suitable solvent at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution. Common solvents for carboxylic acids include water, ethanol, or acetone.[6]

  • Filtration: While the solution is still warm, filter it through a fine-pored filter to remove any insoluble impurities. This step is crucial to prevent the formation of polycrystalline aggregates.

  • Crystallization: Transfer the clear, hot filtrate to a clean crystallization dish. Cover the dish with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent.

  • Incubation: Place the crystallization dish in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from several hours to several weeks.

Caption: Workflow for X-ray Crystal Structure Determination.

X-ray Diffraction: Illuminating the Atomic Arrangement

Once suitable single crystals are obtained, their atomic structure can be determined using a single-crystal X-ray diffractometer.[1][7]

A Typical Data Collection and Structure Refinement Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.[7]

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and diffraction data are collected at various orientations. For small organic molecules, data is often collected at low temperatures (e.g., 100-150 K) to minimize thermal vibrations of the atoms.[7]

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are then determined using direct methods or Patterson methods.[1]

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[1]

Hydrogen_Bonding_Motifs cluster_dimer Carboxylic Acid Dimer cluster_network Extended Network (e.g., 5-hydroxymethyl) RCOOH1 R-COOH RCOOH2 R-COOH RCOOH1->RCOOH2 O-H···O RCOOH2->RCOOH1 O-H···O Dimer1 Dimer Dimer2 Dimer Dimer1->Dimer2 Substituent H-Bonds

Caption: Common Hydrogen Bonding Patterns in Furoic Acids.

Conclusion: A Foundation for Rational Design

This comparative guide highlights the profound influence of 5-position substituents on the crystal packing of 2-furoic acids. While the robust carboxylic acid dimer motif often persists, the introduction of functional groups with hydrogen-bonding capabilities or significant steric bulk leads to the formation of more complex and diverse supramolecular architectures. This understanding is not merely of academic interest; it provides a crucial foundation for the rational design of new pharmaceutical cocrystals with tailored solubility and for the engineering of novel materials with desired solid-state properties. By continuing to explore the rich crystallographic landscape of these versatile building blocks, researchers can unlock new possibilities in drug development and materials science.

References

  • Universität Bern. (2023). Services: Single Crystal X-Ray Diffraction. Available at: [Link]

  • PubChem. (n.d.). 5-Nitro-2-Furoic Acid. Available at: [Link]

  • Cai, B., Meng, Y.-N., Zhu, M.-E., Yao, X.-S., & Chen, G. (2020). The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate, C6H5BrFNO3. Zeitschrift für Kristallographie - New Crystal Structures, 235(3), 561-563. Available at: [Link]

  • ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?. Available at: [Link]

  • PubChem. (n.d.). 5-Nitro-2-Furoic Acid. Available at: [Link]

  • MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Available at: [Link]

  • PubMed Central (PMC). (n.d.). 5-(Hydroxymethyl)furan-2-carboxylic acid. Available at: [Link]

  • Florida A&M University. (2016). Lab Report Recrystallization September 27, 2016. Available at: [Link]

  • PubMed. (2007). Variable-temperature powder X-ray diffraction of aromatic carboxylic acid and carboxamide cocrystals. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Bromofuroic acid. Available at: [Link]

  • Amanote Research. (2015). Crystal Structure of 5-Bromo-2,4,6. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-2-furanecarboxylic acid. Available at: [Link]

  • ResearchGate. (2022). 5- Nitro-2-Furoic Acid | Request PDF. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Crystal structure of 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran. Available at: [Link]

  • University of Southern California Libraries. (n.d.). Cambridge Structural Database (CSD). Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Nitrofuran-2-carboxylic acid. Available at: [Link]

  • MatDaCs. (n.d.). Cambridge Structure Database (CSD). Available at: [Link]

  • RSC Publishing. (n.d.). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Available at: [Link]

  • Google Patents. (n.d.). US8188309B2 - Process for preparing aromatic carboxylic acids.
  • Cambridge Crystallographic Data Centre. (2022). Glossary of Cambridge Structural Database (CSD) Terms. Available at: [Link]

  • Runner Research Press - UTSA. (n.d.). Searching CSD. Available at: [Link]

  • MDPI. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. Available at: [Link]

  • ResearchGate. (2026). Conglomerate Crystallization in the CSD (2020–2021). Available at: [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Available at: [Link]

  • ResearchGate. (2025). Crystal structure of 5-chloro-2-hydroxybenzaldehyde, C7H5ClO2. Available at: [Link]

  • ResearchGate. (n.d.). Crystal structure of ethyl 5-chloro-2-indolecarboxylate, C11H10ClNO2. Available at: [Link]

Sources

Elemental Analysis Validation for C9H7BrN2O3: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Role of C9H7BrN2O3

The molecular formula C9H7BrN2O3 corresponds to a class of bromo-indazole or benzothiazole derivatives, most notably 5-Bromo-3-methoxy-1H-indazole-1-carboxylic acid or its isomers. These scaffolds are critical intermediates in the synthesis of kinase inhibitors and receptor modulators.

In early-stage drug discovery, confirming the identity and bulk purity of such intermediates is non-negotiable. While High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, it fails to quantify bulk purity or solvation state. Elemental Analysis (EA) remains the "Gold Standard" for establishing the stoichiometric integrity of a new chemical entity (NCE).

This guide provides the theoretical benchmarks , experimental protocols , and a comparative analysis of analytical methodologies to validate this specific formula.

Theoretical Framework & Expected Values

Before initiating wet chemistry, the theoretical composition must be established using IUPAC standard atomic weights.

Formula: C


H

Br

N

O

(Average MW) Molecular Weight: 271.07 g/mol [1]
Table 1: Theoretical Elemental Composition (Target Values)
ElementCountAtomic Mass ( g/mol )Total Mass ContributionTheoretical % (w/w)Acceptance Range (±0.4%)
Carbon (C) 912.011108.09939.88% 39.48% – 40.28%
Hydrogen (H) 71.0087.0562.60% 2.20% – 3.00%
Bromine (Br) 179.90479.90429.48% 29.08% – 29.88%
Nitrogen (N) 214.00728.01410.33% 9.93% – 10.73%
Oxygen (O) 315.99947.99717.71% Calculated by difference

Scientific Note: The industry standard for purity acceptance is ±0.4% absolute difference from the theoretical value. Deviations beyond this typically indicate trapped solvent (e.g., water, dichloromethane) or inorganic impurities.

Comparative Methodology: Choosing the Right Protocol

Validating C9H7BrN2O3 requires determining Carbon, Hydrogen, Nitrogen, and the heteroatom Bromine. Below is a comparison of the primary analytical workflows.

Table 2: Analytical Method Comparison
FeatureMethod A: Automated Combustion (CHN) + Schöniger Flask (Br) Method B: HRMS + qNMR Method C: Energy Dispersive X-Ray (EDS)
Primary Output Precise % composition by weight.Exact mass (identity) & molar ratio (purity).Semi-quantitative elemental ratio.
Accuracy High (<0.2% error).High for ID; Moderate for bulk purity.Low (±2-5%).[1]
Bromine Detection Requires separate titration/IC step.Indirect (Isotope pattern).Direct but surface-only.
Sample Req. 2–5 mg (Destructive).<1 mg (Non-destructive).Non-destructive.
Best For Final Compound Validation (Publication/FDA). Quick in-process checks.Rapid solid-state screening.
Cost Moderate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

).
High (

$).
Low ($).[2]
Expert Insight: Why Method A Wins

For a publication or regulatory filing, Method A is required. HRMS confirms what the molecule is, but only Combustion Analysis confirms how pure the bulk powder is. A sample can be 99% pure by LC-MS but fail EA because it contains 10% inorganic salts or water, which are invisible to UV/MS detectors.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Automated CHN Analysis (Combustion)

Targeting C, H, N

Principle: Flash combustion at 975°C converts the sample into CO₂, H₂O, and N₂/NOx. Gases are separated via GC and detected by Thermal Conductivity Detection (TCD).

  • Sample Prep: Dry C9H7BrN2O3 at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture.

  • Weighing: Accurately weigh 2.000 mg (±0.005 mg) into a tin capsule. Note: Tin aids combustion exotherm.

  • Calibration: Run Acetanilide (Standard) to calibrate the K-factors.

  • Analysis: Inject sample.

    • Validation Check: If Nitrogen > 10.73%, suspect residual DMF or Pyridine solvents. If Carbon < 39.48%, suspect inorganic salt contamination.

Protocol 2: Bromine Determination via Schöniger Flask (Oxygen Flask)

Targeting Br

Principle: The organic matrix is oxidized in pure oxygen; Bromine is converted to Bromide (Br⁻) and absorbed into an alkaline solution, then quantified.

  • Combustion:

    • Wrap 5 mg of sample in ashless filter paper.

    • Place in a platinum basket within a Schöniger flask filled with O₂.

    • Ignite.[3] Allow combustion to complete (white smoke clears).

  • Absorption:

    • Absorb gases into 10 mL of 1M NaOH + H₂O₂ (to reduce Bromate BrO₃⁻ back to Br⁻).

    • Shake vigorously for 10 minutes.

  • Quantification (Potentiometric Titration):

    • Acidify with HNO₃.

    • Titrate against 0.01M AgNO₃ using a silver electrode.

    • Endpoint: Sharp change in potential (mV).

Visualization: The Validation Logic Flow

The following diagram illustrates the decision process when EA results deviate from theoretical values—a common scenario in drug development.

EA_Validation_Flow Start Start: Receive EA Data (C9H7BrN2O3) CheckValues Are C, H, N within ±0.4%? Start->CheckValues Pass Pass: Confirm Purity Proceed to Bioassay CheckValues->Pass Yes Fail Fail: Analyze Deviation CheckValues->Fail No CheckC Is Carbon Low? Fail->CheckC CheckH Is Hydrogen High? CheckC->CheckH No Inorganic Suspect Inorganic Salts (Check Ash/Residue) CheckC->Inorganic Yes (Significant) Solvent Suspect Solvent Trap (Check NMR) CheckH->Solvent No (Check N/Br ratios) Water Suspect Hygroscopicity (Re-dry & Retest) CheckH->Water Yes Recalc Recalculate for Solvate (e.g., +0.5 H2O) Solvent->Recalc Water->Recalc Recalc->CheckValues Re-evaluate

Figure 1: Decision Logic for Elemental Analysis Validation. This workflow isolates the root cause of purity failures, distinguishing between wet samples, solvates, and impure synthesis.

Troubleshooting & Deviation Analysis

When your result for C9H7BrN2O3 does not match the theoretical 39.88% C, use this guide:

  • Scenario: High H, Low C (e.g., H=3.1%, C=38.5%)

    • Cause: Water retention. The compound is likely a hemi-hydrate.

    • Fix: Recalculate theoretical values adding 0.5 H₂O. If this matches, report as "C9H7BrN2O3 · 0.5 H₂O".

  • Scenario: Low C, Low H, Low N (All values proportionally low)

    • Cause: Non-combustible contamination (Silica, Sodium Bromide salts).

    • Fix: Perform a "Residue on Ignition" (ROI) test. If ash > 0.1%, re-purify via recrystallization.

  • Scenario: Low Br (e.g., 25%)

    • Cause: Incomplete combustion or volatile Bromine loss.

    • Fix: Ensure the Schöniger flask is tightly stoppered during ignition. Switch to Ion Chromatography (IC) for higher specificity.

References

  • ASTM E442-91 . "Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion."[4] ASTM International. [Link]

  • PubChem . "5-Bromo-3-methoxyindazole-1-carboxylic acid (Compound)."[1][5] National Library of Medicine. [Link]

  • FDA Guidance for Industry . "Q3D Elemental Impurities." U.S. Food and Drug Administration. [Link][6][7][8]

Sources

Comparative Guide: UV-Vis Absorption of Conjugated Furan-Pyrazole Systems

[1]

Executive Summary

This guide provides a technical analysis of the optoelectronic properties of furan-pyrazole conjugated systems, specifically focusing on UV-Vis absorption maxima (

11

Key Insight: Furan-pyrazole derivatives typically exhibit a hypsochromic shift (blue shift) of 5–15 nm compared to their thiophene analogues.[1] This is governed by the high electronegativity of the oxygen atom, which stabilizes the HOMO level despite furan’s lower aromaticity compared to thiophene.

Electronic Structure & Theoretical Grounding

To interpret the UV-Vis data correctly, one must understand the competition between aromaticity and electronegativity in the heterocyclic linker.

The Heteroatom Effect (O vs. S vs. N)

The absorption maximum (



1
  • Resonance Energy (Aromaticity):

    • Order: Benzene > Thiophene > Pyrrole > Furan.[1][2]

    • Implication: Furan has the lowest resonance energy, meaning it has the highest diene character.[1] Theoretically, this should maximize electron delocalization and redshift the spectrum.

  • Electronegativity:

    • Order: Oxygen (3.[1]44) > Nitrogen (3.[1]04) > Sulfur (2.58).[1]

    • Implication: Oxygen holds its non-bonding electrons tightly.[1] This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), widening the HOMO-LUMO gap (

      
      ) and causing a blue shift relative to thiophene.
      
Visualization: Structure-Property Relationship

The following diagram illustrates the causal flow from atomic properties to observed spectral shifts.[1]

ElectronicEffectsAtomHeteroatom Identity(O vs S)ElecElectronegativity(O > S)Atom->ElecAromAromaticity(Thiophene > Furan)Atom->AromHOMOHOMO Energy LevelElec->HOMOStabilizes HOMO(Lowers Energy)GapHOMO-LUMO GapArom->GapDelocalizationEfficiencyHOMO->GapShiftSpectral Shift(λ max)Gap->ShiftInverse Relation

Figure 1: Causal pathway linking heteroatom properties to UV-Vis spectral shifts.[1]

Comparative Data Analysis

The following data compares 1,3,5-trisubstituted pyrazoles where the core structure remains constant, but the substituent at the 5-position varies between Furan, Thiophene, and Phenyl rings.

Table 1: Effect of Heterocycle on

Solvent: Methanol (MeOH) | Concentration:

1
Compound ClassHeterocycle (Linker)

(nm)
Shift vs. Furan (nm)Electronic Characteristic
Furan-Pyrazole Furan-2-yl355 - 360 -High Electronegativity, Low Aromaticity
Thiophene-Pyrazole Thiophen-2-yl365 - 371 +5 to +11 (Red)Low Electronegativity, High Polarizability
Phenyl-Pyrazole Phenyl337 - 345 -15 to -20 (Blue)High Aromaticity (Breaks conjugation)

Critical Analysis: The phenyl ring introduces a significant twist (steric hindrance) and high resonance stability, breaking effective conjugation and resulting in the lowest


. Thiophene provides the best conjugation (red-shifted).[1] Furan sits in the middle: better planar conjugation than phenyl, but higher bandgap than thiophene.[1]
Table 2: Substituent Effects (Push-Pull Systems)

Base Structure: 3-(4-substituted-phenyl)-5-(furan-2-yl)-pyrazoline[1]

Substituent (Para-position)Type

(nm)
Effect
-H Neutral355Baseline
-CH3 Weak Donor358Slight Red Shift
-OCH3 Strong Donor365Bathochromic (ICT enhancement)
-NO2 Strong Acceptor382Strong Bathochromic (Push-Pull)

Experimental Protocol: Synthesis & Characterization

To ensure reproducible data, the synthesis of the furan-pyrazole scaffold must minimize side reactions (like azine formation).[1] The following protocol uses a Claisen-Schmidt condensation followed by heterocyclization.[1]

Workflow Visualization

ExperimentalWorkflowcluster_0Step 1: Precursor Synthesiscluster_1Step 2: Pyrazole Cyclizationcluster_2Step 3: SpectroscopyStartFurfural + AcetophenoneBaseAdd NaOH (40%)Ethanol, 0-5°CStart->BaseChalconeIsolate Chalcone(Yellow Solid)Base->ChalconeReactChalcone + Hydrazine HydrateChalcone->ReactRefluxReflux in AcOH(6-8 Hours)React->RefluxTLCMonitor TLC(Hexane:EtOAc 7:3)Reflux->TLCSolnPrep Stock Soln(1 mM in DMSO)TLC->SolnDiluteDilute to 10-5 M(MeOH/DCM)Soln->DiluteScanUV-Vis Scan(200-800 nm)Dilute->Scan

Figure 2: Step-by-step workflow from raw materials to spectral data acquisition.[1]

Detailed Methodology
1. Synthesis of Furan-Chalcone Precursor[3]
  • Dissolve equimolar amounts (10 mmol) of 2-furaldehyde and substituted acetophenone in ethanol (20 mL).

  • Cool to 0–5°C in an ice bath.

  • Add 40% NaOH solution (5 mL) dropwise with vigorous stirring.

  • Stir for 3 hours at room temperature. A yellow precipitate (chalcone) will form.[1]

  • Filter, wash with cold water, and recrystallize from ethanol.

2. Heterocyclization to Pyrazole
  • Dissolve the furan-chalcone (1 mmol) in glacial acetic acid (10 mL).

  • Add hydrazine hydrate (2 mmol) (or phenylhydrazine for N-phenyl derivatives).

  • Reflux for 6–8 hours. Note: Glacial acetic acid acts as both solvent and catalyst, often acetylating the N-1 position if simple hydrazine is used.

  • Pour into crushed ice. The solid product is filtered and recrystallized from ethanol/DMF.

3. UV-Vis Measurement Protocol (Self-Validating)
  • Instrument: Double-beam spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

  • Solvent Check: Use spectral-grade Methanol or DCM.[1] Run a baseline correction with pure solvent.[1]

  • Concentration Validation (Beer's Law):

    • Prepare a stock solution (

      
       M).[1]
      
    • Prepare serial dilutions (

      
       M).
      
    • Plot Absorbance vs. Concentration.[1] R² must be > 0.99 to ensure no aggregation is occurring.[1]

  • Solvatochromism Check: Measure

    
     in non-polar (Hexane) vs. polar aprotic (DMSO). A shift >10 nm indicates significant Intramolecular Charge Transfer (ICT).
    

Troubleshooting & Quality Control

IssueCauseCorrective Action
Broad/Tailing Peaks Aggregation of moleculesLower concentration to

M; Sonicate solution.[1]
Unexpected Blue Shift Oxidation of Furan ringFuran is sensitive to air/light.[1] Store solids in dark/inert atmosphere.
Multiple Peaks Tautomerism (NH-pyrazole)N-unsubstituted pyrazoles exist as tautomers.[1] Use N-phenyl or N-methyl derivatives for single-species spectra.[1]

References

  • Comparison of Furan/Thiophene/Pyrrole: BenchChem. A Comparative Spectroscopic Analysis of Furan, Thiophene, and Pyrrole.[1][4] (2025).[1][2][3][4] Link[1]

  • Furan-Pyrazole Synthesis: ResearchGate.[1][3] Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives. (2023).[1][5] Link

  • Thiophene vs Furan in Solar Cells: ACS Omega. Comparison between Benzothiadizole–Thiophene- and Benzothiadizole–Furan-Based D–A−π–A Dyes. (2020).[1][6][7] Link

  • Solvatochromism: NIH/PMC.[1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019).[1][8] Link

  • Substituent Effects: MDPI. Synthesis of Functionalized Thiophene Based Pyrazole Amides. (2022).[1][3][7][8][9] Link[1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.